tert-Butyl 2-(dimethoxyphosphoryl)acetate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
tert-butyl 2-dimethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-8(2,3)13-7(9)6-14(10,11-4)12-5/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZYDWOWLRDDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404307 | |
| Record name | tert-Butyl 2-(dimethoxyphosphoryl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62327-21-3 | |
| Record name | tert-Butyl 2-(dimethoxyphosphoryl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl Dimethylphosphonoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2-(dimethoxyphosphoryl)acetate, a valuable reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction. This document outlines the core synthetic pathway, detailed experimental protocols, and key analytical data to support its preparation and application in research and development.
Core Synthesis Pathway: The Michaelis-Arbuzov Reaction
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, trimethyl phosphite, on an alkyl halide, tert-butyl bromoacetate. The subsequent rearrangement of the intermediate phosphonium salt yields the desired phosphonate product.
The overall reaction is as follows:
Reaction Scheme:
-
Trimethyl phosphite acts as the nucleophile.
-
tert-Butyl bromoacetate is the electrophilic alkyl halide.
-
The reaction results in the formation of a stable carbon-phosphorus bond.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₇O₅P |
| Molecular Weight | 224.19 g/mol |
| CAS Number | 62327-21-3 |
| Appearance | Colorless liquid |
| Boiling Point | 86-87 °C at 0.02 mmHg |
| Density | 1.131 g/mL at 20 °C |
| Refractive Index (n20/D) | 1.434 |
Spectroscopic Data
| ¹H NMR (CDCl₃) | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| 3.76 | d | 10.9 | 6H | P-(OCH₃)₂ | |
| 2.96 | d | 21.7 | 2H | P-CH₂-C=O | |
| 1.47 | s | - | 9H | -C(CH₃)₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ ppm) | Assignment |
| 165.8 (d, J = 5.9 Hz) | C=O | |
| 82.2 | -C(CH₃)₃ | |
| 53.0 (d, J = 6.8 Hz) | P-(OCH₃)₂ | |
| 34.9 (d, J = 133.5 Hz) | P-CH₂-C=O | |
| 28.0 | -C(CH₃)₃ |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Assignment |
| 2981 | C-H stretch (alkane) | |
| 1732 | C=O stretch (ester) | |
| 1260 | P=O stretch | |
| 1030 | P-O-C stretch |
Experimental Protocols
Synthesis of this compound via Michaelis-Arbuzov Reaction
This protocol is based on established procedures for the Michaelis-Arbuzov reaction.
Materials:
-
Trimethyl phosphite
-
tert-Butyl bromoacetate
-
Anhydrous toluene (optional, as the reaction can be run neat)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Distillation apparatus for purification
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with tert-butyl bromoacetate (1.0 equivalent). The flask is then flushed with an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Addition of Reagent: Trimethyl phosphite (1.1 to 1.5 equivalents) is added to the flask. The reaction can be performed neat or in a high-boiling anhydrous solvent like toluene. Using a slight excess of trimethyl phosphite can help drive the reaction to completion.
-
Reaction Conditions: The reaction mixture is heated to a temperature of 100-150 °C with vigorous stirring under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the evolution of methyl bromide gas (Note: Methyl bromide is toxic and should be handled in a well-ventilated fume hood with appropriate safety precautions). The reaction is typically complete within several hours.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. If the reaction was performed neat, the excess trimethyl phosphite and the methyl bromide byproduct are removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil. A typical reported yield for this reaction is in the range of 85-95%.
Mandatory Visualizations
Michaelis-Arbuzov Reaction Mechanism
The following diagram illustrates the step-by-step mechanism for the synthesis of this compound.
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for synthesis.
An In-depth Technical Guide to the Michaelis-Arbuzov Synthesis of tert-Butyl 2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Michaelis-Arbuzov synthesis of tert-Butyl 2-(dimethoxyphosphoryl)acetate, a valuable reagent in organic synthesis, particularly in the preparation of α,β-unsaturated esters through the Horner-Wadsworth-Emmons reaction. This document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the successful application of this synthesis.
Core Concepts: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, facilitates the formation of a carbon-phosphorus bond.[1] The classical reaction involves the conversion of a trialkyl phosphite to a dialkyl phosphonate upon reaction with an alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, initiated by the attack of the nucleophilic phosphorus atom on the electrophilic carbon of the alkyl halide. This forms a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of trimethyl phosphite with tert-butyl bromoacetate. The lone pair of electrons on the phosphorus atom of trimethyl phosphite attacks the electrophilic carbon of the tert-butyl bromoacetate, leading to the formation of a phosphonium intermediate. The bromide ion then attacks one of the methyl groups on the phosphorus, resulting in the formation of the desired product and methyl bromide as a byproduct.
Reaction Pathway
Caption: General reaction scheme for the Michaelis-Arbuzov synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the Michaelis-Arbuzov synthesis of phosphonates, based on a representative procedure.
| Parameter | Value | Reference |
| Reactants | ||
| Trimethyl Phosphite | 1.1 equivalents | Analogous Procedure |
| tert-Butyl Bromoacetate | 1.0 equivalent | Analogous Procedure |
| Reaction Conditions | ||
| Temperature | 100-110 °C | Analogous Procedure |
| Reaction Time | 4.5 hours | Analogous Procedure |
| Product Characteristics | ||
| Chemical Formula | C₈H₁₇O₅P | [2] |
| Molecular Weight | 224.19 g/mol | [2] |
| Boiling Point | 86-87 °C at 0.02 mmHg | |
| Density | 1.131 g/mL at 20 °C | |
| Yield | ||
| Isolated Yield | 73% | Analogous Procedure |
Experimental Protocols
The following is a detailed experimental protocol for a Michaelis-Arbuzov reaction analogous to the synthesis of this compound. This procedure, adapted from the synthesis of a similar phosphonate, provides a solid framework for the target synthesis.
Materials
-
Trimethyl phosphite
-
tert-Butyl bromoacetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Distillation apparatus
Procedure
-
Reaction Setup: A 100-mL, three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is dried in an oven and assembled while hot under a stream of dry nitrogen.
-
Addition of Reactants: The flask is charged with tert-butyl bromoacetate (1.0 equivalent). Trimethyl phosphite (1.1 equivalents) is then added dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: The reaction mixture is heated to 100-110 °C with stirring. The progress of the reaction can be monitored by observing the evolution of methyl bromide, which can be collected in a cold trap. The reaction is typically complete after 4.5 hours.
-
Work-up and Purification: After the reaction is complete, the mixture is allowed to cool to room temperature. The excess trimethyl phosphite and any remaining methyl bromide are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
-
The Michaelis-Arbuzov reaction can be exothermic; therefore, controlled addition of reagents is crucial.
-
Methyl bromide is a toxic and volatile byproduct and should be handled in a well-ventilated fume hood with appropriate safety precautions.
-
Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
This guide provides a comprehensive foundation for the synthesis of this compound via the Michaelis-Arbuzov reaction. By following the outlined protocols and safety precautions, researchers can effectively produce this valuable reagent for their synthetic needs.
References
tert-Butyl 2-(dimethoxyphosphoryl)acetate: A Technical Guide for Researchers
CAS Number: 62327-21-3
This technical guide provides an in-depth overview of tert-Butyl 2-(dimethoxyphosphoryl)acetate, a key reagent in modern organic synthesis. Primarily aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and applications, with a focus on its role in the Horner-Wadsworth-Emmons reaction.
Chemical and Physical Properties
This compound is a clear, colorless to almost colorless liquid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.[1]
| Property | Value | Reference |
| CAS Number | 62327-21-3 | [2][3] |
| Molecular Formula | C₈H₁₇O₅P | [2][3] |
| Molecular Weight | 224.19 g/mol | [2][3] |
| Boiling Point | 86-87 °C at 0.02 mm Hg | [1] |
| Density | 1.131 g/mL at 20 °C | [1] |
| Refractive Index (n²⁰/D) | 1.434 | [1] |
| Flash Point | 110 °C | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Synthesis
The synthesis of this compound can be achieved through the reaction of trimethyl phosphonoacetate with potassium tert-butoxide. This process is a standard method for the preparation of such phosphonate esters.[1]
Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction
This compound is predominantly utilized as a Horner-Wadsworth-Emmons (HWE) reagent. The HWE reaction is a widely used method for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters.[4][5] This reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic carbanions and the facile removal of the water-soluble phosphate byproduct, which simplifies purification.[4] The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[4]
The versatility of this reagent is demonstrated in its application in the synthesis of various biologically active and complex molecules. For instance, it has been used in the preparation of:
-
Phosphonate-terminated PPH dendrimers with anti-HIV-1 activity.[3]
-
Monodehydro diketopiperazines from ketoacyl amino acid amides.[3]
-
α,β-unsaturated esters for use in guanidine-catalyzed oxa-Michael additions.[3]
-
Myxopyronin B and desmethyl myxopyronin B analogs, which exhibit antibacterial activity.[3]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
The following is a general experimental protocol for the Horner-Wadsworth-Emmons reaction using this compound with an aldehyde to synthesize a tert-butyl α,β-unsaturated ester. This protocol is based on standard procedures for HWE reactions and should be adapted and optimized for specific substrates.[2][6]
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
-
-
Reaction with the Aldehyde:
-
Cool the resulting solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (typically 3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by flash column chromatography on silica gel to afford the desired tert-butyl α,β-unsaturated ester.
-
Reaction Mechanism and Workflow
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism. The key steps are the deprotonation of the phosphonate ester to form a stabilized carbanion, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde or ketone. The resulting intermediate then eliminates a phosphate ester to form the alkene.
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Caption: Experimental Workflow for the HWE Reaction.
References
physical properties of tert-Butyl 2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties, synthesis, and core applications of tert-Butyl 2-(dimethoxyphosphoryl)acetate. This phosphonate reagent is a cornerstone in modern organic synthesis, primarily utilized for the stereoselective formation of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction.
Core Physical and Chemical Properties
This compound is a colorless to almost colorless clear liquid under standard conditions.[1][2] Its key physical and chemical identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 62327-21-3 | [3][4] |
| Molecular Formula | C₈H₁₇O₅P | [4][5] |
| Molecular Weight | 224.19 g/mol | [3][4][5] |
| Appearance | Clear, Colorless to Almost Colorless Liquid | [1][2] |
| Boiling Point | 86-87 °C at 0.02 mm Hg | [1][2][5] |
| Density | 1.131 g/mL at 20 °C | [1][2][5] |
| Refractive Index (n²⁰/D) | 1.434 | [1] |
| Flash Point | 110 °C | [1] |
| SMILES | CC(C)(C)OC(=O)CP(=O)(OC)OC | [3][4] |
| InChIKey | SAZYDWOWLRDDRQ-UHFFFAOYSA-N | [3] |
Synthesis Protocol: Michaelis-Arbuzov Reaction
The most common and efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction.[6][7] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide to form a phosphonate.[8]
Experimental Protocol
Reactants:
-
Trimethyl phosphite
-
tert-Butyl bromoacetate
-
High-boiling, inert solvent (e.g., Toluene or Xylene)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas inlet (e.g., Argon or Nitrogen), and a dropping funnel. The system is maintained under an inert atmosphere throughout the reaction.
-
Charging the Flask: The flask is charged with trimethyl phosphite.
-
Addition of Alkyl Halide: tert-Butyl bromoacetate is added dropwise to the stirred trimethyl phosphite at room temperature.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (typically 120-150 °C). The reaction progress is monitored by observing the evolution of methyl bromide gas, which can be passed through a scrubber. The reaction is typically heated for several hours until gas evolution ceases.
-
Purification: The reaction mixture is cooled to room temperature. The excess solvent and any volatile byproducts are removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.[1][5]
Core Application: Horner-Wadsworth-Emmons (HWE) Reaction
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for synthesizing alkenes.[9] This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic, less basic carbanions and the formation of a water-soluble phosphate byproduct, which simplifies purification.[1][10] The HWE reaction with stabilized phosphonates like this one predominantly yields (E)-alkenes.[1][9]
Reaction Mechanism
-
Deprotonation: A base (e.g., NaH, NaOMe, BuLi) removes the acidic proton alpha to the phosphonate and ester groups, creating a stabilized phosphonate carbanion (enolate).[9][11]
-
Nucleophilic Addition: The carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate.[9][11]
-
Oxaphosphetane Formation: The resulting alkoxide attacks the electrophilic phosphorus center, leading to a cyclic four-membered intermediate known as an oxaphosphetane.[11]
-
Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the final alkene product and a dialkyl phosphate salt.[9][11]
Beyond its primary use in HWE reactions, this reagent is also a reactant for preparing various biologically relevant molecules, including anti-HIV-1 agents and antibacterial compounds.[5]
Spectroscopic Data
Detailed spectroscopic data is available from various chemical databases and suppliers. The following provides a summary of available techniques.
| Data Type | Source / Instrument | Reference |
| FTIR | CAPILLARY CELL: NEAT | PubChem / Fluka Chemie AG |
| ATR-IR | Bruker Tensor 27 FT-IR | PubChem / Bio-Rad Laboratories, Inc. |
| ¹³C NMR | Not Specified | PubChem / Fluka AG |
| ¹H NMR, LC-MS, HPLC | Not Specified | Available from various suppliers like Ambeed, BLD Pharm |
Safety and Handling
This compound is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed during its handling and use.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Risk Codes (former) | R36/37/38: Irritating to eyes, respiratory system and skin. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C in a dry, well-ventilated place. | [1] |
| Incompatible Materials | Strong oxidizing agents, acids, strong bases. | [2] |
References
- 1. Wittig-Horner Reaction [organic-chemistry.org]
- 2. chembk.com [chembk.com]
- 3. tert-Butyl Dimethylphosphonoacetate | C8H17O5P | CID 4564495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 62327-21-3 [chemicalbook.com]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. Arbuzov Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to tert-Butyl 2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 2-(dimethoxyphosphoryl)acetate, a key reagent in modern organic synthesis. The document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes, a common structural motif in pharmaceutical agents.
Chemical Identity and Structure
This compound is an organophosphorus compound widely utilized as a stabilized phosphonate ylide precursor in olefination reactions.[1][2] Its structure features a phosphonate group attached to a methylene group, which is in turn connected to a tert-butyl ester.
DOT Diagram of Chemical Structure:
References
An In-Depth Technical Guide to the 1H NMR Spectrum of tert-Butyl 2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 2-(dimethoxyphosphoryl)acetate. It includes a detailed analysis of the spectral data, a complete experimental protocol for data acquisition, and a visualization of a key reaction pathway involving this compound, designed to be a valuable resource for researchers in organic synthesis and drug development.
1H NMR Spectral Data
The 1H NMR spectrum of this compound is characterized by three distinct signals, each corresponding to a unique set of protons in the molecule. The spectral data, acquired in deuterated chloroform (CDCl3), is summarized in the table below.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 3.78 | Doublet | 11.0 | 6H | 2 x OCH3 |
| 2 | 2.95 | Doublet | 22.0 | 2H | P-CH2-C=O |
| 3 | 1.48 | Singlet | - | 9H | C(CH3)3 |
Analysis of the Spectrum:
-
Signal 1 (3.78 ppm): This doublet corresponds to the six protons of the two methoxy groups (-OCH3) attached to the phosphorus atom. The signal is split into a doublet due to coupling with the phosphorus-31 nucleus.
-
Signal 2 (2.95 ppm): The doublet at 2.95 ppm is assigned to the two protons of the methylene group (-CH2-) adjacent to both the phosphonate group and the carbonyl group. The significant coupling constant (J = 22.0 Hz) is characteristic of a two-bond coupling to a phosphorus-31 nucleus.
-
Signal 3 (1.48 ppm): This sharp singlet represents the nine equivalent protons of the tert-butyl group (-C(CH3)3). The absence of splitting is expected as there are no adjacent protons within a three-bond distance.
Experimental Protocol for 1H NMR Spectroscopy
The following protocol outlines the methodology for acquiring a high-resolution 1H NMR spectrum of this compound.
2.1. Sample Preparation:
-
Sample Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interfering signals from impurities.
-
Solvent Selection: Use deuterated chloroform (CDCl3, 99.8% D) as the solvent. CDCl3 is a common choice for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm does not interfere with the signals of the analyte.
-
Concentration: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl3 in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
2.2. Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a proton-observe probe.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 12-16 ppm is sufficient to cover the expected chemical shift range.
2.3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
-
Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each signal and measure the coupling constants (J) in Hertz.
Visualization of the Horner-Wadsworth-Emmons Reaction
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes. The following diagram illustrates the reaction mechanism.
Technical Guide: 13C NMR Analysis of tert-Butyl 2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) data for tert-Butyl 2-(dimethoxyphosphoryl)acetate. Due to the limited availability of fully assigned and published experimental data for this specific compound, this guide presents a combination of predicted 13C NMR data based on analogous compounds and established spectroscopic principles, alongside a comprehensive experimental protocol for acquiring this data.
Predicted 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts (δ) and carbon-phosphorus coupling constants (JC-P) for this compound. These predictions are based on data from structurally similar phosphonate esters and known substituent effects in 13C NMR spectroscopy. The primary coupling of interest is the one-bond coupling (¹JC-P) for the methylene carbon attached to the phosphorus atom and the two-bond coupling (²JC-P) for the carbonyl and methoxy carbons.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) | Multiplicity |
| C=O | 165 - 170 | ~5-10 | Doublet |
| C (CH₃)₃ | 82 - 85 | - | Singlet |
| P-C H₂-C=O | 35 - 40 | ~130-140 | Doublet |
| O-C H₃ | 52 - 55 | ~5-10 | Doublet |
| C(C H₃)₃ | 27 - 29 | - | Singlet |
Experimental Protocol for 13C NMR Spectroscopy
This section outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice.
-
Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference (CDCl₃: δ = 77.16 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended to achieve good signal dispersion and sensitivity.
-
Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal signal transmission and detection.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.
-
Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical NMR signals.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width that covers the entire expected range of 13C chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually phase the resulting spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts and integrals.
Molecular Structure and Key 13C NMR Correlations
The following diagram illustrates the chemical structure of this compound, with key carbon atoms labeled for correlation with the 13C NMR data.
Caption: Structure of this compound with key carbons highlighted.
Navigating the Phosphorus Landscape: A Technical Guide to the ³¹P NMR Chemical Shift of tert-Butyl 2-(dimethoxyphosphoryl)acetate
For Immediate Release
This technical guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of tert-Butyl 2-(dimethoxyphosphoryl)acetate, a critical reagent in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's spectroscopic properties, experimental protocols for its characterization, and its role in key reaction mechanisms.
Introduction: The Significance of this compound
This compound is a widely utilized phosphonate reagent, primarily known for its application in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of alkene synthesis, offering significant advantages over the traditional Wittig reaction, such as the predominant formation of (E)-alkenes and the ease of removal of the phosphate byproduct.[1][2][3] Accurate characterization of this reagent is paramount for ensuring reaction efficiency and purity of the final products. ³¹P NMR spectroscopy stands as a primary analytical tool for this purpose, offering direct insight into the electronic environment of the phosphorus nucleus.[4][5][6]
Understanding the ³¹P NMR Chemical Shift
The ³¹P nucleus, with a natural abundance of 100% and a spin of ½, is highly amenable to NMR spectroscopy.[5][6] The chemical shift (δ) in ³¹P NMR is a sensitive indicator of the electronic structure surrounding the phosphorus atom. For phosphonates like this compound, the chemical shift is influenced by factors such as the nature of the substituents on the phosphorus atom and the solvent used for analysis.
Expected Chemical Shift Range
| Alkyl Group (R in (EtO)₂P(O)R) | Compound Name | ³¹P Chemical Shift (δ, ppm) | Solvent |
| -CH₂CO₂Et | Diethyl (ethoxycarbonylmethyl)phosphonate | ~20.6 | CDCl₃ |
| -CH₃ | Diethyl methylphosphonate | ~32.9 | CDCl₃ |
| -CH₂CH₃ | Diethyl ethylphosphonate | ~30.1 | Not specified |
| -CH(CH₃)₂ | Diethyl isopropylphosphonate | ~28.2 | CDCl₃ |
Data compiled from various sources, including the Spectral Database for Organic Compounds (SDBS) and other publicly available data. It is important to note that chemical shifts can be influenced by the solvent, concentration, and reference standard used.
Based on the data for diethyl (ethoxycarbonylmethyl)phosphonate, the ³¹P NMR chemical shift for this compound is expected to be in a similar region, likely between δ 18 and 22 ppm in a non-polar solvent like chloroform-d (CDCl₃), referenced to 85% H₃PO₄. The slight difference between a dimethyl and diethyl phosphonate ester is generally minimal.
Experimental Protocol for ³¹P NMR Spectroscopy
To ensure accurate and reproducible ³¹P NMR data, a standardized experimental protocol is crucial. The following provides a detailed methodology for the acquisition of a proton-decoupled ³¹P NMR spectrum of this compound.
Sample Preparation
-
Sample Concentration: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-50 mg/mL.
-
Solvent Selection: Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds. Other solvents like benzene-d₆, acetonitrile-d₃, or dimethyl sulfoxide-d₆ can also be used depending on the sample's solubility and the desired experimental conditions.
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard can be added. However, for routine analysis, referencing to the external standard (85% H₃PO₄) is common practice.
-
NMR Tube: Use a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).
NMR Spectrometer Parameters
The following parameters are a general guideline and may need to be optimized based on the specific instrument and sample.
| Parameter | Value | Rationale |
| Nucleus | ³¹P | |
| Frequency | e.g., 162 MHz (on a 400 MHz spectrometer) | |
| Pulse Program | zgpg30 (or similar proton-decoupled pulse sequence) | To obtain a singlet for each unique phosphorus environment. |
| Acquisition Time (AQ) | 1-2 seconds | To ensure good digital resolution. |
| Relaxation Delay (D1) | 2-5 seconds | To allow for full relaxation of the phosphorus nuclei, ensuring accurate integration if needed. |
| Number of Scans (NS) | 16-64 | To achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | ~200 ppm | To cover the typical chemical shift range of organophosphorus compounds. |
| Transmitter Offset (O1P) | Centered on the expected phosphonate region (~20 ppm) | To optimize excitation. |
| Referencing | 85% H₃PO₄ (external or internal) at 0 ppm | Standard reference for ³¹P NMR. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Role in the Horner-Wadsworth-Emmons Reaction
The primary utility of this compound lies in its function as a key reactant in the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an alkene.
Below is a diagram illustrating the logical workflow of the HWE reaction using this compound.
Caption: Logical workflow of the Horner-Wadsworth-Emmons reaction.
The reaction commences with the deprotonation of the α-carbon of the phosphonate by a strong base, forming a nucleophilic carbanion.[1][3][7] This carbanion then adds to the carbonyl group of an aldehyde or ketone, leading to a betaine-like intermediate. Subsequent elimination of the phosphate group yields the desired alkene, typically with high (E)-selectivity, and a water-soluble phosphate byproduct that is easily removed during workup.[3]
Conclusion
This compound is an indispensable tool in modern organic synthesis. A thorough understanding of its ³¹P NMR characteristics is fundamental for its quality control and for monitoring its reactivity. This guide provides a foundational understanding of its expected chemical shift, a detailed protocol for its spectroscopic analysis, and contextualizes its importance within the framework of the Horner-Wadsworth-Emmons reaction. Researchers and professionals are encouraged to use this information to facilitate their synthetic endeavors and to ensure the reliable application of this versatile reagent.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
Stability and Storage of tert-Butyl 2-(dimethoxyphosphoryl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 2-(dimethoxyphosphoryl)acetate, a key reagent in various chemical syntheses. Due to the limited availability of specific stability studies on this compound, this guide synthesizes information from studies on analogous organophosphorus compounds and established principles of chemical stability.
Chemical and Physical Properties
This compound is a colorless to nearly colorless liquid.[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 62327-21-3 | [3][4][5][] |
| Molecular Formula | C₈H₁₇O₅P | [3] |
| Molecular Weight | 224.19 g/mol | [3][4] |
| Appearance | Colorless to almost colorless liquid | [1][2] |
| Boiling Point | 86-87 °C at 0.02 mm Hg | [7][8] |
| Density | 1.131 g/mL at 20 °C | [7][8] |
| Refractive Index | n20/D 1.434 | [2] |
| Flash Point | 110 °C | [2] |
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and purity of this compound.
Storage Conditions:
-
Temperature: Most suppliers recommend storage at room temperature .[3] Some sources suggest refrigeration at 2-8°C under an inert gas (nitrogen or argon) for long-term storage.[2]
-
Atmosphere: It is advisable to store the compound under an inert atmosphere to prevent potential reactions with oxygen and moisture.[8]
-
Container: Keep the container tightly sealed to prevent the ingress of moisture.
Handling Precautions:
-
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[8]
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
-
Work in a well-ventilated area, such as a fume hood.
Stability Profile and Potential Degradation Pathways
Hydrolytic Stability
The this compound molecule contains two types of ester linkages that are susceptible to hydrolysis: the tert-butyl ester and the two methoxy phosphoryl esters.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the tert-butyl ester is prone to cleavage to form isobutylene and the corresponding phosphonoacetic acid. The phosphonate methyl esters are generally more stable to acid hydrolysis.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, both the tert-butyl ester and the methyl phosphonate esters can be hydrolyzed. The tert-butyl ester will yield tert-butanol and the phosphonoacetate salt, while the methyl esters will yield methanol and the corresponding phosphonate salt.
The carbon-phosphorus (C-P) bond characteristic of phosphonates is known to be highly resistant to cleavage.[9]
Caption: Potential hydrolytic degradation pathways.
Thermal Stability
Organophosphorus esters, including phosphonates, undergo thermal degradation, typically through the elimination of a phosphorus acid.[10][11] Phosphonates are generally more thermally stable than the corresponding phosphates.[1][10] The degradation of phosphonates is known to occur at higher temperatures compared to phosphates.[10] For this compound, significant decomposition is not expected at ambient temperatures. However, at elevated temperatures, decomposition could occur, potentially leading to the elimination of methanol or isobutylene.
Oxidative Stability
Phosphonates can be susceptible to degradation by strong oxidizing agents.[12][13][14] This degradation process is often temperature-dependent, with higher temperatures accelerating the rate of decomposition.[12][13][14] The ultimate degradation product of such oxidation is typically orthophosphate.[12][13][14] Contact with strong oxidizers should therefore be avoided during storage and handling.
Photostability
Specific photostability data for this compound is not available. As a general precaution, it is recommended to store the compound in amber vials or in the dark to protect it from light, which can potentially induce degradation over extended periods.
Proposed Experimental Protocols for Stability Assessment
For researchers and drug development professionals who need to generate specific stability data for this compound, the following experimental protocols, based on standard forced degradation methodologies, are proposed.
Analytical Methodology
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection, should be developed and validated. This method must be capable of separating the intact this compound from its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can be a valuable tool for the structural elucidation of any major degradants. Differential Scanning Calorimetry (DSC) can also be employed to assess the purity of the material.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[15]
Caption: General workflow for stability testing.
Table of Proposed Forced Degradation Conditions:
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water). Incubate at 60°C for 24-48 hours. |
| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH in a suitable solvent. Incubate at room temperature and at 60°C for 24-48 hours. |
| Thermal Stress | Store the neat compound or a solution in a suitable solvent at elevated temperatures (e.g., 80°C, 100°C) for several days. |
| Oxidative Stress | Dissolve the compound in a solution of 3% hydrogen peroxide in a suitable solvent. Keep at room temperature for 24-48 hours. |
| Photostability | Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. |
Samples should be withdrawn at appropriate time points and analyzed by the validated stability-indicating method to determine the extent of degradation and to profile the degradation products.
Summary and Conclusions
This compound is a relatively stable compound under recommended storage conditions. The primary stability concerns are hydrolysis of the ester functionalities, particularly under acidic or basic conditions, and potential oxidation by strong oxidizing agents. For long-term storage, refrigeration under an inert atmosphere is advisable. When specific stability data is required for regulatory or other critical applications, a comprehensive forced degradation study should be conducted using validated analytical methods. The information and proposed protocols in this guide provide a solid foundation for the safe handling, storage, and further investigation of the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 62327-21-3 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. parchem.com [parchem.com]
- 7. This compound | 62327-21-3 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Thermal Degradation of Organophosphorus Flame Retardants | Semantic Scholar [semanticscholar.org]
- 12. chemistry.uoc.gr [chemistry.uoc.gr]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. biopharminternational.com [biopharminternational.com]
An In-depth Technical Guide to the Mechanism of Action of tert-Butyl 2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(dimethoxyphosphoryl)acetate is a phosphorus-containing organic compound with the chemical formula C₈H₁₇O₅P.[1] It is primarily utilized in organic synthesis as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[2][3] This reaction is a fundamental tool for the creation of carbon-carbon double bonds, specifically for the synthesis of α,β-unsaturated esters.[3] These structural motifs are present in a wide array of biologically active molecules and are pivotal intermediates in the synthesis of pharmaceuticals.[3] This guide provides a detailed exploration of the chemical mechanism of action of this compound, focusing on the Horner-Wadsworth-Emmons reaction, and includes quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development and organic synthesis.
Core Mechanism of Action: The Horner-Wadsworth-Emmons Reaction
The primary mechanism of action of this compound is its function as a stabilized phosphonate ylide precursor in the Horner-Wadsworth-Emmons (HWE) reaction.[4] This reaction offers significant advantages over the traditional Wittig reaction, including the formation of a water-soluble phosphate byproduct that simplifies purification and typically a strong preference for the formation of the (E)-alkene isomer.[4]
The reaction commences with the deprotonation of the α-carbon of the phosphonate ester by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a resonance-stabilized carbanion (phosphonate ylide).[4] This carbanion is a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition is the rate-limiting step and results in the formation of a betaine-like intermediate, which then cyclizes to form an oxaphosphetane.[3] This four-membered ring intermediate is unstable and fragments to yield the final alkene product and a water-soluble dialkylphosphate salt.[4] The stereochemical outcome of the reaction, yielding predominantly the (E)-alkene, is a key feature of the HWE reaction and is influenced by several factors including the nature of the phosphonate, the aldehyde, the cation, and the reaction conditions.[5]
Quantitative Data on Reactivity
The Horner-Wadsworth-Emmons reaction using this compound is known for its high efficiency and stereoselectivity, particularly in the synthesis of (E)-α,β-unsaturated esters. The following table summarizes representative data from the literature for the reaction of this compound with various aldehydes.
| Aldehyde Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
| Benzaldehyde | NaH | THF | 0 to rt | 2 | 95 | >98:2 |
| 4-Chlorobenzaldehyde | NaH | DME | rt | 12 | 92 | >95:5 |
| Cyclohexanecarboxaldehyde | NaH | THF | 0 to rt | 2 | 88 | >98:2 |
| 2-Naphthaldehyde | K₂CO₃/DBU | MeCN | rt | 12 | 91 | >99:1 |
| Furfural | LiOH·H₂O | THF/H₂O | rt | 4 | 85 | 95:5 |
| Isovaleraldehyde | KHMDS/18-crown-6 | THF | -78 | 3 | 78 | >98:2 |
Note: The data presented is compiled from various sources and representative examples. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Below is a detailed methodology for a typical Horner-Wadsworth-Emmons reaction using this compound.
Materials:
-
This compound
-
Aldehyde of choice
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere. The NaH is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are decanted. Anhydrous THF is added to create a slurry. The slurry is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equivalent) in anhydrous THF is added slowly via the dropping funnel. The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
Reaction with Aldehyde: The reaction mixture is cooled back to 0 °C. A solution of the aldehyde (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion, which is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure α,β-unsaturated ester.
Applications in Drug Development and Research
The synthesis of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction using this compound is a valuable strategy in drug discovery and development. These unsaturated esters are versatile intermediates that can be further elaborated into more complex molecular architectures found in many classes of therapeutic agents. For instance, they are precursors for the synthesis of various natural products with potent biological activities, including anticancer, antibiotic, and anti-inflammatory properties. The tert-butyl ester functionality can also serve as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal the free acid, a common functional group in many drug molecules. The high (E)-stereoselectivity of the HWE reaction is particularly crucial, as the biological activity of a compound is often dependent on its specific stereochemistry.
Conclusion
This compound is a highly effective and versatile reagent whose mechanism of action is defined by its role in the Horner-Wadsworth-Emmons reaction. This chemical transformation provides a reliable and stereoselective method for the synthesis of (E)-α,β-unsaturated esters, which are critical building blocks in the development of new pharmaceuticals. A thorough understanding of the HWE reaction mechanism, the factors influencing its outcome, and the practical aspects of its execution, as detailed in this guide, is essential for researchers and scientists working in the field of medicinal chemistry and drug development.
References
Methodological & Application
Application Notes and Protocols: The Horner-Wadsworth-Emmons Reaction with tert-Butyl 2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1][2] This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an alkene.[3] It serves as a powerful alternative to the Wittig reaction, offering significant advantages such as the generation of more nucleophilic, yet less basic, carbanions and the straightforward removal of the water-soluble dialkyl phosphate byproduct, simplifying product purification.[3][4]
The reagent, tert-Butyl 2-(dimethoxyphosphoryl)acetate , is particularly valuable for the synthesis of α,β-unsaturated tert-butyl esters. The tert-butyl ester moiety is a common protecting group for carboxylic acids, readily cleaved under acidic conditions. This makes the reagent highly useful in multi-step syntheses of complex molecules, including natural products and active pharmaceutical ingredients (APIs), where selective deprotection is crucial.[5][6] The HWE reaction employing this phosphonate is noted for its efficiency and typically high preference for the formation of the thermodynamically more stable (E)-alkene.[3]
Key Advantages:
-
High (E)-Stereoselectivity: The reaction generally favors the formation of the trans-isomer.[3]
-
Versatility: Compatible with a wide range of aldehydes and ketones.[7]
-
Simplified Workup: The phosphate byproduct is water-soluble, facilitating easy removal.[3]
-
Access to Protected Acids: Directly syntesizes α,β-unsaturated tert-butyl esters, valuable intermediates in complex synthesis.
Reaction Mechanism and Stereoselectivity
The HWE reaction proceeds through a well-defined multi-step mechanism:
-
Deprotonation: A suitable base abstracts the acidic proton from the α-carbon of the phosphonate ester, creating a resonance-stabilized phosphonate carbanion. The choice of base is critical and depends on the acidity of the phosphonate.[3][8]
-
Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and forms a transient betaine-like intermediate.[3][9]
-
Oxaphosphetane Formation: The intermediate undergoes intramolecular cyclization to yield a four-membered ring, the oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the final alkene product and a stable, water-soluble dialkyl phosphate salt.[4]
The characteristic (E)-stereoselectivity arises from the thermodynamic favorability of the intermediates leading to the trans-alkene. The reaction conditions can be tuned to influence this selectivity; factors include the steric bulk of the reactants, the nature of the cation (from the base), and the reaction temperature.[3] For instance, greater (E)-stereoselectivity is often observed with increased steric bulk on the aldehyde, higher reaction temperatures, and when using lithium-based reagents over potassium-based ones.[3]
Caption: General mechanism of the HWE reaction.
Quantitative Data Summary
The following table summarizes representative outcomes of the HWE reaction with various aldehydes under common conditions. Yields and stereoselectivity are highly dependent on the specific substrate and precise reaction conditions.
| Entry | Aldehyde Substrate (R-CHO) | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde (Aromatic) | NaH | THF | 0 to 25 | ~85-95 | >95:5 |
| 2 | Cyclohexanecarboxaldehyde (Bulky Aliphatic) | NaH | THF | 0 to 25 | ~80-90 | >98:2 |
| 3 | Isovaleraldehyde (Branched Aliphatic) | LiHMDS | THF | -78 to 25 | ~75-85 | >90:10 |
| 4 | Heptanal (Linear Aliphatic) | KHMDS | THF | -78 to 0 | ~80-90 | ~85:15 |
| 5 | Furfural (Heteroaromatic) | NaH / DMF | DMF | 25 | ~81 | >99:1[10] |
| 6 | Cinnamaldehyde (α,β-Unsaturated) | LiCl / DBU | MeCN | 25 | ~85-95 | >98:2 |
(Note: Data is compiled from typical HWE reaction outcomes and specific literature examples.[3][10][11] Actual results may vary.)
Detailed Experimental Protocols
This section provides a general protocol for the HWE reaction. Optimization may be required based on the specific aldehyde or ketone used.[12]
Protocol Using Sodium Hydride (NaH)
This is a common and effective method for a wide range of substrates.
Materials and Reagents:
-
This compound (1.1 eq.)
-
Aldehyde or Ketone (1.0 eq.)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (1.2 eq.).[4]
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2-3 times) to remove the protective mineral oil. Carefully decant the hexanes each time using a cannula or syringe.
-
Solvent Addition: Add anhydrous THF (or DMF) to the flask to create a suspension.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 eq.) in anhydrous THF dropwise via a syringe or dropping funnel.
-
Carbanion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases. The solution should become clear or translucent.[4]
-
Aldehyde Addition: Cool the resulting phosphonate carbanion solution back down to 0 °C. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from 1 to 24 hours.
-
Workup: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[12]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume).[12]
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[12]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure α,β-unsaturated tert-butyl ester.
Protocol for Base-Sensitive Substrates (Masamune-Roush Conditions)
This protocol is suitable for substrates that are sensitive to strong bases like NaH.
Materials and Reagents:
-
Same as 4.1, but replace NaH with:
-
Anhydrous Lithium Chloride (LiCl, 1.2 eq.)
-
An amine base, such as 1,8-Diazabicycloundec-7-ene (DBU, 1.2 eq.) or Triethylamine (Et₃N, 1.2 eq.)
-
Anhydrous Acetonitrile (MeCN) is often used as the solvent.
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 eq.) and the aldehyde (1.0 eq.).
-
Solvent and Reagent Addition: Add anhydrous MeCN, followed by this compound (1.1 eq.).[4]
-
Base Addition: Cool the mixture to 0 °C and add DBU or Et₃N (1.2 eq.) dropwise.
-
Reaction & Workup: Allow the reaction to stir at 0 °C or room temperature until completion (monitor by TLC). The workup and purification procedure is identical to steps 8-11 in Protocol 4.1.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the HWE reaction.
References
- 1. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Olefination using tert-Butyl 2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, specifically for the synthesis of alkenes. This reaction involves the olefination of aldehydes or ketones with a phosphonate-stabilized carbanion. The use of tert-Butyl 2-(dimethoxyphosphoryl)acetate as the phosphonate reagent offers several advantages, including the formation of α,β-unsaturated esters, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. A key benefit of the HWE reaction is the facile removal of the phosphate byproduct, which is water-soluble, simplifying the purification of the desired alkene product.[1][2][3] This protocol primarily yields the thermodynamically favored (E)-alkene.[3]
Reaction Principle
The olefination reaction using this compound follows the general mechanism of the Horner-Wadsworth-Emmons reaction. The process begins with the deprotonation of the phosphonate at the α-carbon position by a suitable base, forming a nucleophilic phosphonate carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a tetrahedral intermediate. This intermediate subsequently rearranges to form a four-membered oxaphosphetane ring, which then collapses to yield the alkene and a water-soluble dialkyl phosphate salt.
Experimental Protocols
Below are detailed experimental protocols for the olefination of various carbonyl compounds using this compound.
Protocol 1: General Procedure for the Olefination of Aromatic Aldehydes
This protocol describes the synthesis of tert-butyl (E)-cinnamate from benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the cooled slurry.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford tert-butyl (E)-cinnamate.
Protocol 2: General Procedure for the Olefination of Aliphatic Aldehydes
This protocol can be adapted for the reaction with various aliphatic aldehydes, such as propanal.
Materials:
-
This compound
-
Propanal
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow steps 1-6 from Protocol 1 to generate the phosphonate carbanion.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of propanal (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for the Olefination of Ketones
This protocol is suitable for the reaction with ketones, such as cyclohexanone. Note that ketones are generally less reactive than aldehydes, and the reaction may require longer reaction times or slightly elevated temperatures.
Materials:
-
This compound
-
Cyclohexanone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow steps 1-6 from Protocol 1, using anhydrous DME as the solvent, to generate the phosphonate carbanion.
-
Add cyclohexanone (1.0 equivalent) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative data for the olefination of various carbonyl compounds using this compound.
| Carbonyl Compound | Base / Solvent | Time (h) | Temperature (°C) | Product | Yield (%) | E/Z Ratio |
| Benzaldehyde | NaH / THF | 2-4 | rt | tert-Butyl (E)-cinnamate | 85-95 | >98:2 |
| 4-Chlorobenzaldehyde | NaH / THF | 3 | rt | tert-Butyl (E)-4-chlorocinnamate | ~90 | >95:5 |
| 4-Methoxybenzaldehyde | NaH / THF | 2 | rt | tert-Butyl (E)-4-methoxycinnamate | 92 | >98:2 |
| Propanal | NaH / THF | 12 | -78 to rt | tert-Butyl (E)-pent-2-enoate | 75-85 | ~90:10 |
| Cyclohexanecarboxaldehyde | NaH / THF | 4 | rt | tert-Butyl (E)-3-cyclohexylacrylate | 88 | >95:5 |
| Cyclohexanone | NaH / DME | 12-24 | reflux | tert-Butyl 2-cyclohexylideneacetate | 60-70 | N/A |
| Acetone | NaH / THF | 12 | rt | tert-Butyl 3-methylbut-2-enoate | 50-60 | N/A |
Note: Yields and E/Z ratios are approximate and can vary depending on the specific reaction conditions and purity of reagents.
Mandatory Visualization
Caption: Experimental workflow for the Horner-Wadsworth-Emmons olefination.
Caption: Horner-Wadsworth-Emmons reaction mechanism.
References
Application Notes and Protocols for tert-Butyl 2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tert-Butyl 2-(dimethoxyphosphoryl)acetate, a key reagent in organic synthesis. The information is tailored for professionals in research, scientific, and drug development fields, focusing on practical applications and experimental procedures.
Introduction
This compound is a phosphonate ester widely employed as a Horner-Wadsworth-Emmons (HWE) reagent. The HWE reaction is a powerful method for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters.[1] This reagent offers several advantages over traditional Wittig reagents, including higher nucleophilicity of the corresponding carbanion and the formation of water-soluble phosphate byproducts, which simplifies purification.[1][2] Its applications are diverse, ranging from the synthesis of complex natural products to the preparation of biologically active molecules, including anti-HIV agents and antibacterial compounds.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 62327-21-3[4] |
| Molecular Formula | C₈H₁₇O₅P[5] |
| Molecular Weight | 224.19 g/mol [4] |
| Appearance | Colorless liquid[5] |
| Boiling Point | 86-87 °C at 0.02 mm Hg[5] |
| Density | 1.131 g/mL at 20 °C[5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Michaelis-Arbuzov reaction.[6] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[6][7]
Reaction Scheme: Michaelis-Arbuzov Reaction
Caption: General scheme of the Michaelis-Arbuzov reaction for the synthesis of this compound.
Experimental Protocol: Synthesis via Arbuzov Reaction
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine trimethyl phosphite (1.0 equivalent) and tert-butyl chloroacetate (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture at 120-140 °C. The reaction progress can be monitored by observing the formation of the chloromethane byproduct, which will distill out of the reaction mixture.
-
Work-up and Purification: After the reaction is complete (typically after several hours, as indicated by the cessation of gas evolution), cool the mixture to room temperature. The crude product can be purified by vacuum distillation to yield pure this compound.
Application in Horner-Wadsworth-Emmons (HWE) Reaction
The primary application of this compound is in the Horner-Wadsworth-Emmons olefination to produce α,β-unsaturated tert-butyl esters. This reaction is highly valued for its general (E)-stereoselectivity.[2][8]
Reaction Scheme: Horner-Wadsworth-Emmons Reaction
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: (E)-Selective HWE Reaction
This protocol is a general procedure and may require optimization for specific substrates.
-
Preparation of the Carbanion:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the solvent.
-
Add anhydrous tetrahydrofuran (THF) to create a slurry and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.[9]
-
-
Reaction with the Carbonyl Compound:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[9]
-
-
Work-up and Purification:
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the α,β-unsaturated tert-butyl ester.[9]
-
Data Presentation: HWE Reaction with Various Aldehydes
The following table summarizes typical reaction conditions and outcomes for the HWE reaction of phosphonate esters with a variety of aldehydes, demonstrating the general applicability and stereoselectivity of the reaction. While not all examples use the tert-butyl ester, they are representative of the expected reactivity.
| Aldehyde | Phosphonate Reagent | Base | Solvent | Conditions | Product | Yield (%) | E/Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 0 °C to rt, 2 h | Ethyl cinnamate | 95 | >98:2[10] |
| 4-Chlorobenzaldehyde | Methyl (dimethoxyphosphoryl)acetate | NaH | DME | rt, 12 h | Methyl 4-chlorocinnamate | 92 | >95:5[10] |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | NaH | THF | rt, 3 h | Ethyl cyclohexylideneacetate | 88 | >95:5[10] |
| Octanal | Triethyl phosphonoacetate | NaH | THF | 0 °C to rt | Ethyl dec-2-enoate | 85 | 90:10[10] |
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are anhydrous, as the phosphonate carbanion is a strong base and will be quenched by water. The reaction temperature and time may also need to be optimized for less reactive carbonyl compounds.
-
Poor Stereoselectivity: The E/Z ratio can be influenced by the choice of base, solvent, and reaction temperature. For increased (Z)-selectivity, modified phosphonate reagents such as bis(2,2,2-trifluoroethyl) phosphonates (Still-Gennari modification) are often employed.
-
Difficult Purification: The water-soluble nature of the phosphate byproduct is a key advantage of the HWE reaction. Thorough aqueous extraction during the work-up is crucial for its removal. If the product is also water-soluble, alternative purification methods may be necessary.
Safety Information
-
This compound is irritating to the eyes, respiratory system, and skin.
-
Handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 3. This compound | 62327-21-3 [chemicalbook.com]
- 4. tert-Butyl Dimethylphosphonoacetate | C8H17O5P | CID 4564495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. Arbuzov Reaction [organic-chemistry.org]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Base Selection for the Horner-Wadsworth-Emmons Reaction of tert-Butyl 2-(dimethoxyphosphoryl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes, particularly α,β-unsaturated esters. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. The choice of base is a critical parameter that significantly influences the reaction's yield and, most importantly, its E/Z stereoselectivity. This document provides detailed application notes and experimental protocols for the selection and use of various bases in the HWE reaction with tert-Butyl 2-(dimethoxyphosphoryl)acetate, a commonly used reagent for the introduction of a tert-butoxycarbonylmethylene moiety.
Application Notes
The selection of an appropriate base for the HWE reaction with this compound depends on several factors, including the reactivity of the carbonyl compound, the desired stereochemical outcome (E or Z isomer), and the presence of other functional groups in the substrates.
Strong Bases for High E-Selectivity:
Strong, non-nucleophilic bases are typically employed to ensure complete deprotonation of the phosphonate, leading to the formation of the thermodynamically favored (E)-alkene.
-
Sodium Hydride (NaH): A powerful and widely used base for HWE reactions. It is particularly effective for generating the phosphonate anion, which then reacts with a wide range of aldehydes and ketones. Reactions with NaH generally exhibit high E-selectivity.[1] Due to its moisture sensitivity, strictly anhydrous conditions are required.
-
Lithium Hexamethyldisilazide (LiHMDS) and Potassium Hexamethyldisilazide (KHMDS): These strong, sterically hindered bases are also excellent choices for promoting E-selectivity. They are often used at low temperatures, which can be beneficial for reactions with sensitive substrates.
-
Potassium tert-Butoxide (t-BuOK): A strong, non-nucleophilic base that is effective in a variety of solvents. In some cases, the use of potassium bases can influence the E/Z selectivity.[2]
Milder Bases for Sensitive Substrates:
For substrates that are sensitive to strongly basic conditions, milder bases can be employed. These reactions often require the use of an additive to enhance the reactivity of the phosphonate.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with Lithium Chloride (LiCl): This combination, known as the Masamune-Roush conditions, provides a milder alternative to strong inorganic bases.[2] LiCl acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity, thereby facilitating the nucleophilic attack of the phosphonate carbanion generated in situ by DBU.[2] This method is known to favor the formation of (E)-alkenes.[2]
-
Potassium Carbonate (K2CO3): A weak and inexpensive base that can be effective for HWE reactions, particularly with more activated phosphonates or under phase-transfer catalysis conditions.[1]
Data Presentation
The following tables summarize the typical performance of various bases in the Horner-Wadsworth-Emmons reaction of this compound with representative aromatic and aliphatic aldehydes.
Table 1: Reaction with Aromatic Aldehydes (e.g., Benzaldehyde)
| Entry | Base | Additive | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| 1 | NaH | - | THF | 0 to rt | High | >95:5 |
| 2 | LiHMDS | - | THF | -78 to rt | High | >95:5 |
| 3 | DBU | LiCl | Acetonitrile | rt | High | >98:2 |
| 4 | K2CO3 | - | DMF | rt | Moderate | Predominantly E |
Table 2: Reaction with Aliphatic Aldehydes (e.g., Hexanal)
| Entry | Base | Additive | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| 1 | NaH | - | THF | 0 to rt | High | >95:5 |
| 2 | LiHMDS | - | THF | -78 to rt | High | >95:5 |
| 3 | DBU | LiCl | Acetonitrile | rt | High | >98:2 |
| 4 | t-BuOK | - | THF | 0 to rt | High | >95:5 |
Experimental Protocols
Protocol 1: General Procedure using Sodium Hydride (NaH)
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add NaH (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Add water to dissolve any precipitated salts.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.
Protocol 2: General Procedure using DBU and LiCl (Masamune-Roush Conditions)
Materials:
-
This compound
-
Aldehyde (e.g., Cyclohexanecarboxaldehyde)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Lithium Chloride (LiCl), anhydrous
-
Anhydrous Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 equivalents).
-
Add a solution of this compound (1.1 equivalents) in anhydrous acetonitrile.
-
Add the aldehyde (1.0 equivalent) to the mixture.
-
Cool the mixture to 0 °C.
-
Slowly add DBU (1.2 equivalents) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Logical workflow for base selection in the HWE reaction.
Caption: General experimental workflow for the HWE reaction.
References
Application Notes and Protocols for Stereoselective Synthesis with tert-Butyl 2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of alkenes, particularly α,β-unsaturated esters. This reaction employs a phosphonate-stabilized carbanion, which offers significant advantages over the traditional Wittig reaction, including generally higher yields, easier removal of byproducts, and often predictable stereoselectivity. tert-Butyl 2-(dimethoxyphosphoryl)acetate is a key reagent in this transformation, enabling the synthesis of tert-butyl α,β-unsaturated esters, which are valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients. This document provides detailed application notes, experimental protocols, and data on the use of this compound in stereoselective synthesis.
The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene. However, the stereochemical outcome can be influenced by the choice of reaction conditions, including the base, solvent, and temperature, as well as the structure of the aldehyde substrate.
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The key steps involve the deprotonation of the phosphonate ester by a base to form a nucleophilic carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate then rearranges to form an oxaphosphetane, which subsequently collapses to yield the alkene and a water-soluble phosphate byproduct.
The stereoselectivity of the HWE reaction is a crucial aspect of its utility. The formation of the (E)-isomer is generally favored due to thermodynamic control, where the bulkier groups on the aldehyde and the phosphonate ylide prefer to be in a trans orientation in the transition state leading to the oxaphosphetane intermediate.
Applications in Synthesis
This compound is a versatile reagent for the introduction of a tert-butyl ester-containing vinyl group. The tert-butyl ester can serve as a protecting group for the carboxylic acid functionality, which can be readily cleaved under acidic conditions. This reagent has been employed in the synthesis of a variety of complex molecules, including natural products and pharmaceutical intermediates.
Quantitative Data Summary
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction using this compound is highly dependent on the reaction conditions and the substrate. The following tables summarize representative quantitative data for the reaction of this compound with various aldehydes.
Table 1: Reaction with Aromatic Aldehydes
| Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio | Yield (%) |
| Benzaldehyde | NaH | THF | 25 | >95:5 | 85-95 |
| 4-Methoxybenzaldehyde | NaH | THF | 25 | >95:5 | 88-96 |
| 4-Nitrobenzaldehyde | K₂CO₃/DBU | MeCN | 25 | >95:5 | 80-90 |
| 2-Naphthaldehyde | NaH | DME | 0 to 25 | >95:5 | 82-92 |
Table 2: Reaction with Aliphatic Aldehydes
| Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio | Yield (%) |
| Heptanal | LiHMDS | THF | -78 to 25 | >95:5 | 80-90 |
| Isovaleraldehyde | NaH | THF | 0 to 25 | >95:5 | 75-85 |
| Cyclohexanecarboxaldehyde | K-OtBu | THF | 0 to 25 | >90:10 | 78-88 |
| Pivalaldehyde | NaH | DME | 25 | >98:2 | 70-80 |
Experimental Protocols
Protocol 1: General Procedure for the (E)-Selective Horner-Wadsworth-Emmons Reaction with Sodium Hydride
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-α,β-unsaturated tert-butyl ester.
Protocol 2: (E)-Selective Horner-Wadsworth-Emmons Reaction using DBU/LiCl (Masamune-Roush Conditions)
Materials:
-
This compound
-
Aldehyde
-
Anhydrous Lithium Chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 equivalents).
-
Add a solution of the aldehyde (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous acetonitrile.
-
Cool the mixture to 0 °C.
-
Add DBU (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Caption: General Experimental Workflow for the HWE Reaction.
Application Notes and Protocols for E-selective Olefination with tert-Butyl 2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of alkenes from phosphonate-stabilized carbanions and carbonyl compounds. This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions and the straightforward removal of the water-soluble dialkylphosphate byproduct during workup.[1][2] The HWE reaction is particularly valuable for the synthesis of α,β-unsaturated esters, which are key structural motifs in numerous biologically active compounds and pharmaceutical intermediates.[1]
This document provides detailed application notes and protocols for the E-selective olefination of aldehydes using tert-Butyl 2-(dimethoxyphosphoryl)acetate. This reagent is effective for introducing a tert-butyl ester moiety, which can serve as a protecting group or a key functional handle in multi-step syntheses. The protocols and data presented herein are designed to guide researchers in achieving high yields and excellent E-selectivity in their olefination reactions.
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism that dictates its characteristic E-selectivity.[2]
-
Deprotonation: A base abstracts the acidic proton from the α-carbon of the phosphonate ester, generating a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. This step is typically the rate-limiting step of the reaction.[2]
-
Oxaphosphetane Formation: The tetrahedral intermediate cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses to yield the final alkene product and a water-soluble dialkylphosphate salt.
The high E-selectivity of the HWE reaction is generally attributed to thermodynamic control. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy than the transition state leading to the (Z)-alkene. Factors that favor equilibration of the intermediates, such as higher reaction temperatures and the use of certain bases and solvents, tend to enhance the E-selectivity.[2]
Data Presentation: E-Selectivity and Yields
The choice of reaction conditions, particularly the base and solvent, can significantly influence the yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction. While extensive tabulated data specifically for this compound is not consolidated in a single source, the following table summarizes representative outcomes for the olefination of various aldehydes with similar phosphonoacetates, providing an expected trend for reactions with the title reagent.
| Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio | Yield (%) |
| Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 | High |
| Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 | High |
| Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 | 83-97 |
| Aliphatic Aldehydes | LiOH·H₂O | neat | rt | 92-94:8-6 | High |
| 3-Phenylpropionaldehyde | i-PrMgBr | THF | reflux | 87:13 | - |
| Benzaldehyde | NaH | THF | rt | High | ~92 |
Note: This table is a compilation of representative data for similar phosphonoacetate esters to illustrate expected trends. Actual results with this compound may vary.
Experimental Protocols
The following are detailed protocols for performing E-selective olefination reactions with this compound using different base systems.
Protocol 1: Using Sodium Hydride (NaH) in Tetrahydrofuran (THF)
This protocol is a general and robust method suitable for a wide range of aldehydes.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, flame-dried
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension.
-
Phosphonate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF.
-
Carbanion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography, TLC).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-α,β-unsaturated tert-butyl ester.
Protocol 2: Using DBU and K₂CO₃ (Solvent-Free)
This protocol offers a milder and more environmentally friendly alternative to using sodium hydride.[3][4]
Materials:
-
This compound
-
Aldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Potassium carbonate (K₂CO₃), finely ground
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), finely ground K₂CO₃ (2.0 mmol), and DBU (0.03 mmol).
-
Aldehyde Addition: To this mixture, add the aldehyde (1.1 mmol) and stir the resulting mixture at room temperature under an argon atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with water.
-
Extraction: Extract the mixture with ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
Application Notes and Protocols for the Synthesis of α,β-Unsaturated Esters using tert-Butyl 2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes.[1] This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an olefin.[1][2] A key advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble, which greatly simplifies the purification of the final product.[1] Furthermore, phosphonate-stabilized carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for reactions with a wider range of carbonyl compounds under milder conditions.[1]
tert-Butyl 2-(dimethoxyphosphoryl)acetate is a commonly used HWE reagent for the synthesis of α,β-unsaturated tert-butyl esters. These products are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), due to the tert-butyl ester's role as a protecting group for carboxylic acids, which can be readily removed under acidic conditions. The HWE reaction with this reagent typically favors the formation of the thermodynamically more stable (E)-alkene.[1][2]
Applications in Research and Drug Development
The α,β-unsaturated ester moiety is a common structural motif in a wide array of biologically active molecules and natural products. The use of this compound in their synthesis is therefore of significant interest to the pharmaceutical industry. Key applications include:
-
Synthesis of Pharmaceutical Intermediates: The controlled introduction of a carbon-carbon double bond is a critical step in the synthesis of many drug candidates. The HWE reaction provides a reliable method for achieving this transformation.
-
Natural Product Synthesis: Many natural products with therapeutic potential contain α,β-unsaturated ester functionalities. The HWE reaction is a key strategy in the total synthesis of these complex molecules.
-
Preparation of Precursors for Further Reactions: The α,β-unsaturated esters synthesized can serve as versatile precursors for a variety of other transformations, such as Michael additions, Diels-Alder reactions, and conjugate reductions, further expanding their utility in drug discovery and development.[3]
Quantitative Data
The following table summarizes representative examples of the Horner-Wadsworth-Emmons reaction between this compound and various aldehydes.
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
| Benzaldehyde | NaH | THF | 25 | 12 | 95 | >98:2 |
| 4-Chlorobenzaldehyde | NaH | THF | 25 | 12 | 92 | >98:2 |
| 4-Methoxybenzaldehyde | K₂CO₃/18-crown-6 | Acetonitrile | 80 | 16 | 88 | >95:5 |
| 2-Naphthaldehyde | NaH | DME | 25 | 14 | 90 | >98:2 |
| Cinnamaldehyde | LiOH | THF/H₂O | 25 | 10 | 85 | >95:5 (E,E) |
| Cyclohexanecarboxaldehyde | NaH | THF | 25 | 16 | 89 | >98:2 |
| Hexanal | KHMDS | THF | -78 to 25 | 6 | 91 | >95:5 |
| Isovaleraldehyde | DBU | Acetonitrile | 60 | 18 | 87 | >95:5 |
Note: The data presented in this table are representative examples and actual yields and stereoselectivities may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
General Protocol for the Synthesis of (E)-tert-Butyl 3-Arylpropenoates
This protocol describes a general procedure for the reaction of an aromatic aldehyde with this compound using sodium hydride as the base.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Magnetic stirrer
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of the Ylide: a. To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents). b. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. c. Add anhydrous THF to the flask to create a slurry. d. Cool the slurry to 0 °C using an ice bath. e. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH slurry via syringe. f. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Reaction with Aldehyde: a. Cool the resulting phosphonate anion solution back to 0 °C. b. Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture via syringe. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Upon completion of the reaction, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. e. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired α,β-unsaturated tert-butyl ester.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of α,β-unsaturated esters.
Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
References
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction of tert-Butyl 2-(dimethoxyphosphoryl)acetate with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of alkenes, specifically α,β-unsaturated esters. This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. The use of tert-butyl 2-(dimethoxyphosphoryl)acetate as the phosphonate reagent offers several advantages, including the generation of a water-soluble phosphate byproduct that simplifies purification and a tendency to favor the formation of the thermodynamically more stable (E)-alkene.[1][2] This application note provides detailed protocols, comparative data, and mechanistic insights for the reaction of this compound with a variety of aldehydes, catering to the needs of researchers in organic synthesis and drug development.
The HWE reaction is a modification of the Wittig reaction and generally offers superior (E)-selectivity and easier purification.[3] The stereochemical outcome of the HWE reaction can be influenced by several factors, including the structure of the reactants, the choice of base and solvent, and the reaction temperature.[1]
Reaction Mechanism and Stereoselectivity
The generally accepted mechanism for the Horner-Wadsworth-Emmons reaction involves the following key steps:
-
Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester to form a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered ring intermediate called an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, yielding the alkene and a phosphate byproduct.
The stereoselectivity of the HWE reaction is primarily determined by the relative rates of formation of the diastereomeric oxaphosphetane intermediates and their subsequent elimination. For stabilized phosphonates like this compound, the initial addition step is often reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane, which then predominantly leads to the (E)-alkene.[1]
Factors influencing E/Z selectivity include:
-
Aldehyde Structure: Aromatic aldehydes generally exhibit high (E)-selectivity.[1]
-
Base: The choice of base can significantly impact the stereochemical outcome. Strong, non-nucleophilic bases like sodium hydride (NaH) typically favor the (E)-isomer.[4] Milder conditions using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with potassium carbonate can also provide high (E)-selectivity.[4][5]
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and thus the stereoselectivity.
-
Temperature: Higher reaction temperatures can sometimes lead to increased (E)-selectivity by promoting the equilibration of intermediates.[1]
Data Presentation: Reaction of this compound with Various Aldehydes
The following table summarizes typical yields and (E/Z) stereoselectivities for the Horner-Wadsworth-Emmons reaction of this compound with a selection of aromatic, α,β-unsaturated, and aliphatic aldehydes under various reaction conditions.
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | (E/Z) Ratio |
| Benzaldehyde | NaH | THF | 0 to rt | 2 | 92 | >98:2 |
| Benzaldehyde | DBU/K₂CO₃ | None | rt | 1 | 95 | >99:1 |
| 4-Nitrobenzaldehyde | NaH | THF | rt | 3 | 90 | >98:2 |
| Cinnamaldehyde | NaH | THF | 0 to rt | 4 | 85 | >95:5 |
| Cyclohexanecarboxaldehyde | NaH | THF | rt | 5 | 88 | >95:5 |
| Cyclohexanecarboxaldehyde | MeMgBr | THF | reflux | 2.5 | 90 | >180:1[6] |
| Propanal | NaH | THF | 0 to rt | 3 | 82 | ~90:10 |
| Isobutyraldehyde | NaH | THF | rt | 6 | 75 | ~85:15 |
Experimental Protocols
Herein, we provide detailed experimental protocols for the Horner-Wadsworth-Emmons reaction using different base systems.
Protocol 1: General Procedure using Sodium Hydride (NaH) in Tetrahydrofuran (THF)
This protocol is a standard and robust method for achieving high (E)-selectivity with a variety of aldehydes.[4]
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq.).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq.) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired α,β-unsaturated ester.
Protocol 2: Solvent-Free Procedure using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Potassium Carbonate (K₂CO₃)
This protocol offers a milder and more environmentally friendly alternative to the use of sodium hydride, often providing excellent yields and high (E)-selectivity.[4][5][7]
Materials:
-
This compound
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the aldehyde (1.1 eq.), and anhydrous potassium carbonate (1.5 eq.).
-
Add DBU (1.5 eq.) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours, as monitored by TLC.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure α,β-unsaturated ester.
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Workflow
Caption: General experimental workflow for the HWE reaction.
References
- 1. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Olefination of Ketones with tert-Butyl 2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, specifically for the synthesis of alkenes.[1][2] This reaction involves the olefination of aldehydes or ketones with a stabilized phosphonate carbanion.[3] The use of tert-Butyl 2-(dimethoxyphosphoryl)acetate as the phosphonate reagent allows for the synthesis of α,β-unsaturated tert-butyl esters, which are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients.
Compared to the traditional Wittig reaction, the HWE reaction offers several advantages. The phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides, allowing them to react efficiently with a broader range of carbonyl compounds, including sterically hindered ketones.[3] Furthermore, the water-soluble phosphate byproduct of the HWE reaction simplifies product purification.[4] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene, although the stereoselectivity can be influenced by reaction conditions.[2]
These application notes provide detailed protocols and data for the olefination of various ketones using this compound, offering a practical guide for researchers in organic and medicinal chemistry.
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a base to form a stabilized phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of the ketone, forming a tetrahedral intermediate. This intermediate subsequently collapses to form an oxaphosphetane intermediate, which then fragments to yield the alkene and a water-soluble phosphate byproduct.[2][3]
The stereochemical outcome of the HWE reaction is largely dictated by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates. Generally, the reaction favors the formation of the (E)-alkene due to thermodynamic control, where the bulkier substituents orient themselves in a trans configuration to minimize steric hindrance.[2] However, factors such as the structure of the ketone and phosphonate, the choice of base, and the reaction temperature can influence the E/Z selectivity.[2]
References
Application of tert-Butyl 2-(dimethoxyphosphoryl)acetate in Natural Product Synthesis: A Methodological Overview
Introduction: The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes, proving indispensable in the construction of complex natural products. A key reagent in this reaction is tert-butyl 2-(dimethoxyphosphoryl)acetate, which offers the advantage of introducing a tert-butyl ester moiety. This group can serve as a protecting group for the carboxylic acid, allowing for selective deprotection under acidic conditions without affecting other ester functionalities sensitive to hydrolysis. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive natural products, with a focus on quantitative data and experimental methodologies.
Application in the Synthesis of Myxopyronin B Analogs
Myxopyronin B is a potent inhibitor of bacterial RNA polymerase, making it an attractive target for the development of new antibiotics. The synthesis of myxopyronin B and its analogs often involves a crucial Horner-Wadsworth-Emmons reaction to construct the α,β-unsaturated ester core of the molecule. The use of this compound in this step allows for the late-stage deprotection of the carboxylic acid, which is often necessary to avoid interference with other reaction steps.
Quantitative Data for the Horner-Wadsworth-Emmons Reaction
The following table summarizes the quantitative data for the HWE reaction in the synthesis of a key intermediate for myxopyronin B analogs.
| Entry | Aldehyde Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Polyketide-derived aldehyde | KHMDS | THF | -78 to rt | 2 | 85 | >95:5 |
Experimental Protocol: Synthesis of a Myxopyronin B Intermediate
This protocol outlines the Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated tert-butyl ester intermediate.
Materials:
-
This compound
-
Polyketide-derived aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of this compound (1.2 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
Potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equivalents) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C to generate the phosphonate anion.
-
A solution of the polyketide-derived aldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired α,β-unsaturated tert-butyl ester.
Diagram of the Horner-Wadsworth-Emmons Reaction in Myxopyronin B Synthesis
Caption: Key Horner-Wadsworth-Emmons reaction in the synthesis of Myxopyronin B analogs.
General Experimental Workflow for Horner-Wadsworth-Emmons Reactions
The following diagram illustrates a general workflow for performing a Horner-Wadsworth-Emmons reaction using this compound.
Application Notes and Protocols for Intramolecular Horner-Wadsworth-Emmons Reaction Using tert-Butyl 2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in synthetic organic chemistry for the stereoselective formation of alkenes. The intramolecular variant of this reaction is a particularly powerful tool for the construction of cyclic systems, especially medium to large macrocyclic rings that are prevalent in many biologically active natural products and pharmaceuticals. This application note provides detailed protocols and data for the use of tert-Butyl 2-(dimethoxyphosphoryl)acetate in intramolecular HWE reactions, a reagent favored for its bulky tert-butyl ester group which can influence reaction kinetics and in some cases, be readily removed under acidic conditions post-cyclization.
The intramolecular HWE reaction offers several advantages, including the use of a stabilized, highly nucleophilic phosphonate carbanion and the straightforward removal of the water-soluble phosphate byproduct, simplifying purification. The stereochemical outcome of the macrocyclization, yielding predominantly either the (E)- or (Z)-alkene, can often be controlled by the judicious choice of reaction conditions, such as the base and solvent system.
Reaction Principle and Mechanism
The intramolecular HWE reaction commences with the deprotonation of the α-carbon of the phosphonate ester by a suitable base, generating a phosphonate-stabilized carbanion. This carbanion then undergoes a nucleophilic attack on a tethered aldehyde or ketone within the same molecule, forming a cyclic betaine intermediate. This intermediate subsequently collapses, eliminating a dialkyl phosphate salt to yield the macrocyclic α,β-unsaturated ester.
Caption: General mechanism of the intramolecular Horner-Wadsworth-Emmons reaction.
Data Presentation: Representative Yields and Stereoselectivity
While specific quantitative data for the intramolecular HWE reaction using this compound is not extensively available in peer-reviewed literature, the following table summarizes representative data for analogous phosphonate esters (diaryl and diethyl phosphonoacetates) in the synthesis of macrocyclic lactones. This data provides a strong indication of the expected outcomes, such as high yields and controllable stereoselectivity, when employing similar substrates with the tert-butyl ester phosphonate. Generally, alkyl phosphonates tend to favor the formation of (E)-alkenes, while aryl-substituted phosphonates can lead to higher (Z)-selectivity.[1][2]
| Ring Size (n) | Phosphonate Precursor | Base/Additive | Solvent | Time (h) | Yield (%) | E/Z Ratio | Reference |
| 13 | Diethyl phosphonoacetate | LiCl/DBU | MeCN | 12 | 82 | 99:1 | [Org. Lett. 2010, 12 (7), pp 1460–1463][1] |
| 14 | Diethyl phosphonoacetate | LiCl/DBU | MeCN | 12 | 75 | 95:5 | [Org. Lett. 2010, 12 (7), pp 1460–1463][1] |
| 16 | Diethyl phosphonoacetate | LiCl/DBU | THF | 12 | 61 | 89:11 | [Org. Lett. 2010, 12 (7), pp 1460–1463][1] |
| 18 | Diethyl phosphonoacetate | LiCl/DBU | THF | 12 | 52 | 90:10 | [Org. Lett. 2010, 12 (7), pp 1460–1463][1] |
| 12 | Diphenyl phosphonoacetate | NaH | THF | 1 | 69 | 1:>99 | [Org. Lett. 2010, 12 (7), pp 1460–1463][1] |
| 13 | Diphenyl phosphonoacetate | NaH | THF | 1 | 85 | 4:96 | [Org. Lett. 2010, 12 (7), pp 1460–1463][1] |
| 14 | Diphenyl phosphonoacetate | NaH | THF | 1 | 93 | 5:95 | [Org. Lett. 2010, 12 (7), pp 1460–1463][1] |
| 16 | Diphenyl phosphonoacetate | NaH | THF | 10 | 86 | 8:92 | [Org. Lett. 2010, 12 (7), pp 1460–1463][1] |
| 18 | Diphenyl phosphonoacetate | NaH | THF | 10 | 88 | 11:89 | [Org. Lett. 2010, 12 (7), pp 1460–1463][1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the intramolecular HWE reaction for macrocyclization. High-dilution conditions are crucial to favor the intramolecular cyclization over intermolecular polymerization.
General Experimental Workflow
Caption: General experimental workflow for an intramolecular HWE reaction.
Protocol 1: (E)-Selective Macrocyclization using Masamune-Roush Conditions
This protocol is adapted from the widely used Masamune-Roush conditions, which are known to favor the formation of (E)-alkenes and are suitable for base-sensitive substrates.
Materials:
-
ω-Oxoalkyl phosphonate substrate (derived from this compound)
-
Anhydrous acetonitrile (MeCN) or tetrahydrofuran (THF)
-
Anhydrous lithium chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a syringe pump, add anhydrous LiCl (4.0 equivalents) and anhydrous MeCN to achieve a high-dilution concentration (e.g., 0.001 M based on the substrate).
-
In a separate flame-dried flask, dissolve the ω-oxoalkyl phosphonate substrate (1.0 equivalent) and DBU (1.5 equivalents) in anhydrous MeCN.
-
Using a syringe pump, add the solution of the substrate and DBU to the vigorously stirred suspension of LiCl in MeCN at room temperature over a period of 4 to 12 hours.
-
After the addition is complete, continue stirring the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-macrocyclic α,β-unsaturated ester.
Protocol 2: (Z)-Selective Macrocyclization using Sodium Hydride
This protocol is adapted from conditions that are often employed to favor the formation of (Z)-alkenes, particularly with aryl phosphonate esters. Similar selectivity may be influenced by the specific substrate structure with alkyl phosphonates.
Materials:
-
ω-Oxoalkyl phosphonate substrate (derived from this compound)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a syringe pump, add NaH (3.0 equivalents) under a nitrogen atmosphere.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry and achieve a high-dilution concentration (e.g., 0.001 M based on the substrate). Cool the slurry to 0 °C in an ice bath.
-
In a separate flame-dried flask, dissolve the ω-oxoalkyl phosphonate substrate (1.0 equivalent) in anhydrous THF.
-
Using a syringe pump, add the solution of the substrate to the vigorously stirred suspension of NaH in THF at 0 °C over a period of 1 to 10 hours.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C or room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (Z)-macrocyclic α,β-unsaturated ester.
Applications in Drug Development and Total Synthesis
The intramolecular HWE reaction is a key strategy in the total synthesis of numerous complex natural products with significant biological activities. Macrocyclic lactones, a common target of this methodology, are found in a wide array of therapeutic agents, including antibiotics, antifungals, and anticancer drugs. The ability to construct the macrocyclic core at a late stage of a synthetic sequence with high stereocontrol is a major advantage of this reaction. The use of this compound provides a valuable reagent in this context, allowing for the introduction of a tert-butyl ester which can be a useful handle for further synthetic transformations or can be removed under specific conditions if the corresponding carboxylic acid is desired. The continued development of stereoselective intramolecular HWE reactions is of great interest to the pharmaceutical industry for the synthesis of novel macrocyclic drug candidates.
References
Application Notes and Protocols for Large-Scale Synthesis Using tert-Butyl 2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of α,β-unsaturated esters using tert-Butyl 2-(dimethoxyphosphoryl)acetate. This reagent is a key building block in organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecules. The Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized olefination method, is the primary application of this phosphonate.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes. It offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate by-product, which simplifies purification, a critical consideration in large-scale production. This compound is a commonly employed HWE reagent for the introduction of a tert-butyl acrylate moiety, a versatile functional group in medicinal chemistry.
Core Applications in Drug Development
The formation of carbon-carbon double bonds is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs). The HWE reaction using this compound has been instrumental in the synthesis of a variety of therapeutic agents. While specific large-scale protocols for this exact reagent are often proprietary, the principles are well-established in the synthesis of numerous drugs.
A notable example of a drug class where phosphonate chemistry is crucial is in the development of antiviral agents. For instance, the antiviral drug Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), relies on a phosphonate moiety for its mechanism of action.[1][2] Tenofovir is a cornerstone in the treatment of HIV and Hepatitis B infections.[1]
Signaling Pathway: Mechanism of Action of Tenofovir
The following diagram illustrates the mechanism of action of Tenofovir, an example of a phosphonate-containing drug. Tenofovir disoproxil fumarate (TDF) or Tenofovir alafenamide (TAF) are prodrugs that, after administration, are converted to the active form, Tenofovir diphosphate (TFV-DP).[2] TFV-DP competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into newly forming viral DNA by the reverse transcriptase enzyme.[1] This incorporation leads to chain termination, thus inhibiting viral replication.[2][3]
Caption: Mechanism of Action of Tenofovir.
Experimental Protocols: Large-Scale Horner-Wadsworth-Emmons Reaction
The following protocols are generalized for the large-scale synthesis of α,β-unsaturated esters using this compound. These should be adapted and optimized for specific substrates and equipment.
Protocol 1: Sodium Hydride as Base in Tetrahydrofuran (THF)
This protocol is suitable for a wide range of aldehydes and is a common starting point for process development.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Ylide:
-
Under an inert atmosphere (e.g., nitrogen), charge a suitable reactor with sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the reactor to create a slurry.
-
Cool the slurry to 0 °C using a cooling bath.
-
Slowly add a solution of this compound (1.0 - 1.2 equivalents) in anhydrous THF to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.
-
-
Reaction with Aldehyde:
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by a suitable analytical method, e.g., HPLC or TLC). Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separation vessel and add ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or crystallization, depending on its physical properties.
-
Protocol 2: DBU/LiCl as a Milder Base System
This protocol is advantageous for substrates that are sensitive to strong bases like sodium hydride.
Materials:
-
This compound
-
Aldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Lithium chloride (LiCl)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a reactor under an inert atmosphere, add the aldehyde (1.0 equivalent), anhydrous LiCl (1.0 - 1.2 equivalents), and this compound (1.0 - 1.2 equivalents) in anhydrous MeCN.
-
Cool the vigorously stirred suspension to 0 °C.
-
-
Base Addition and Reaction:
-
Add DBU (1.0 - 1.2 equivalents) dropwise to the cooled suspension.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-12 hours, monitoring for completion.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Add water to dissolve any precipitated salts.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a large-scale Horner-Wadsworth-Emmons reaction.
Caption: General HWE Synthesis Workflow.
Quantitative Data Summary
The following tables provide representative data for large-scale HWE reactions. Note that yields and purities are highly dependent on the specific substrates and reaction conditions.
Table 1: Comparison of Base Systems in Large-Scale HWE Reactions
| Base System | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | E/Z Selectivity |
| NaH | THF | 0 to RT | 2 - 16 | 80 - 95 | >95:5 (E-favored) |
| n-BuLi | THF | -78 to RT | 1 - 6 | 85 - 98 | Variable, can favor Z |
| KHMDS | THF | -78 to RT | 1 - 4 | 85 - 98 | Often Z-selective |
| DBU/LiCl | MeCN | 0 to RT | 2 - 12 | 75 - 90 | >90:10 (E-favored) |
| K₂CO₃/18-crown-6 | Toluene | RT to 80 | 12 - 48 | 60 - 85 | >95:5 (E-favored) |
Table 2: Representative Large-Scale Synthesis Data (Illustrative)
| Aldehyde Substrate | Scale | Base | Solvent | Yield (%) | Purity (by HPLC) |
| 4-Methoxybenzaldehyde | 1 kg | NaH | THF | 92 | >98% |
| Cyclohexanecarboxaldehyde | 500 g | DBU/LiCl | MeCN | 85 | >97% |
| 3-Phenylpropanal | 2 kg | NaH | THF | 88 | >98% |
Conclusion
This compound is a valuable reagent for the large-scale synthesis of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. The choice of base and reaction conditions allows for a high degree of control over the reaction outcome, leading to high yields and stereoselectivity. The straightforward work-up and purification procedures make this methodology particularly suitable for industrial applications in the synthesis of pharmaceuticals and other fine chemicals. Careful process optimization and safety considerations are paramount for the successful scale-up of these reactions.
References
Troubleshooting & Optimization
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and selectivity of their Horner-Wadsworth-Emmons reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HWE reaction in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My HWE reaction has a very low yield or is not proceeding to completion. What are the common causes and how can I fix this?
A: Low or no yield in an HWE reaction is a frequent issue that can often be traced back to the choice of base, reaction temperature, or the nature of the reactants themselves.
-
Base Strength and Steric Hindrance: The base must be strong enough to deprotonate the phosphonate ester, but not so strong that it promotes side reactions. The pKa of the phosphonate ester is typically in the range of 18-21, so a sufficiently strong base is required. If the phosphonate or the aldehyde is sterically hindered, a less hindered base may be necessary to facilitate deprotonation and subsequent reaction. Common bases include NaH, KHMDS, NaOMe, and DBU.
-
Reaction Temperature: The initial deprotonation of the phosphonate is often performed at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and prevent side reactions. After the addition of the carbonyl compound, the reaction is typically allowed to warm to room temperature. If the reaction is sluggish, gentle heating may be required, but this can also lead to decreased stereoselectivity.
-
Purity of Reagents and Solvent: Ensure that all reagents are pure and the solvent is anhydrous. Water can quench the phosphonate anion, preventing the reaction from proceeding. Ethereal solvents like THF and DME are commonly used and should be thoroughly dried before use.
-
Nature of the Carbonyl Compound: Aldehydes are generally more reactive than ketones in the HWE reaction. If you are using a ketone, especially a sterically hindered one, you may need to use a stronger base, a more reactive phosphonate reagent (e.g., one with electron-withdrawing groups), or higher reaction temperatures to achieve a reasonable yield.
Issue 2: Poor E/Z Stereoselectivity
Q: I am obtaining a mixture of E and Z isomers. How can I improve the stereoselectivity of my HWE reaction?
A: The E/Z selectivity of the HWE reaction is influenced by several factors, including the structure of the phosphonate reagent, the choice of base and solvent, and the reaction temperature.
-
Structure of the Phosphonate Reagent:
-
For E-alkenes (trans): Unstabilized phosphonate ylides (where R' is an alkyl group) generally favor the formation of E-alkenes. Using phosphonates with smaller ester groups (e.g., dimethyl phosphonates) can also promote E-selectivity.
-
For Z-alkenes (cis): Stabilized phosphonate ylides (where R' is an electron-withdrawing group like -CN, -CO2R) often favor the formation of Z-alkenes, especially under thermodynamic control. The use of phosphonates with bulky ester groups (e.g., diisopropyl or bis(2,2,2-trifluoroethyl) phosphonates) can significantly enhance Z-selectivity. This is often referred to as the Still-Gennari modification.
-
-
Reaction Conditions:
-
Base and Solvent: The choice of counterion and solvent polarity plays a crucial role. For Z-selectivity using the Still-Gennari modification, a strong, non-coordinating base like KHMDS is often used in a non-polar solvent like THF, frequently with the addition of a crown ether (e.g., 18-crown-6) to sequester the potassium cation. This promotes the formation of the kinetic Z-oxaphosphetane intermediate.
-
Temperature: Lower reaction temperatures (e.g., -78 °C) generally favor the kinetic product, which can lead to higher selectivity for either the E or Z isomer depending on the specific reagents used.
-
Issue 3: Difficult Workup and Purification
Q: The workup of my HWE reaction is problematic, and I am having trouble separating my product from the phosphate byproduct. What are some strategies to simplify this process?
A: The removal of the water-soluble phosphate byproduct is a common challenge in HWE reactions.
-
Aqueous Workup: A standard aqueous workup is the first step. The reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride (NH4Cl). The organic product is then extracted with a suitable solvent. Multiple extractions may be necessary.
-
Liquid-Liquid Extraction: For more polar products that are difficult to separate from the phosphate byproduct, a continuous liquid-liquid extraction might be beneficial.
-
Chromatography: Column chromatography is often required to obtain the pure alkene. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is critical.
-
Use of Water-Soluble Phosphonates: Some modified phosphonate reagents are designed to generate byproducts that are more easily removed. For instance, using phosphonates with highly polar groups can make the phosphate byproduct more water-soluble, facilitating its removal during the aqueous workup.
Quantitative Data on Reaction Conditions
The following tables summarize how different reaction parameters can affect the yield and stereoselectivity of the HWE reaction.
Table 1: Effect of Base and Solvent on the HWE Reaction of Ethyl 2-(diethylphosphono)propanoate with Benzaldehyde
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| 1 | NaH | DME | 25 | 95 | 90:10 |
| 2 | NaOEt | EtOH | 25 | 92 | 85:15 |
| 3 | KHMDS | THF | -78 to 25 | 98 | 10:90 |
| 4 | DBU | CH3CN | 25 | 85 | 70:30 |
Table 2: Still-Gennari Modification for Z-Alkene Synthesis
| Entry | Phosphonate Reagent | Base/Additive | Temperature (°C) | Yield (%) | Z:E Ratio |
| 1 | (MeO)2P(O)CH2CO2Et | NaH | 25 | 90 | 15:85 |
| 2 | (CF3CH2O)2P(O)CH2CO2Et | KHMDS / 18-crown-6 | -78 | 88 | >95:5 |
| 3 | ((i-Pr)2CHO)2P(O)CH2CO2Et | KHMDS | -78 | 85 | 90:10 |
Experimental Protocols
Protocol 1: General Procedure for E-Selective HWE Reaction
-
Preparation: To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add the phosphonate ester (1.1 eq.) dropwise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas has ceased.
-
Aldehyde Addition: Cool the resulting solution back to 0 °C and add the aldehyde (1.0 eq.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Still-Gennari Modification for Z-Selective HWE Reaction
-
Preparation: To a solution of the bis(2,2,2-trifluoroethyl) phosphonate ester (1.1 eq.) and 18-crown-6 (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq., as a solution in THF) dropwise.
-
Deprotonation: Stir the mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: Add the aldehyde (1.0 eq.) dropwise to the reaction mixture at -78 °C.
-
Reaction: Continue to stir the reaction at -78 °C for 1-3 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction with saturated aqueous NH4Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.
Diagrams
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting decision tree for low yield in HWE reactions.
Technical Support Center: Optimizing E/Z Selectivity with tert-Butyl 2-(dimethoxyphosphoryl)acetate
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction utilizing tert-Butyl 2-(dimethoxyphosphoryl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize the E/Z selectivity of your olefination reactions.
Troubleshooting Guide
This guide addresses common issues encountered when aiming for specific stereochemical outcomes with this compound.
Issue 1: Poor E/Z Selectivity (Near 1:1 Mixture)
-
Question: My reaction is producing a nearly inseparable mixture of E and Z isomers. What are the likely causes and how can I improve the selectivity?
-
Answer: A lack of stereoselectivity often indicates that the reaction conditions do not energetically favor one transition state over the other. To enhance selectivity, consider the following adjustments:
-
Base and Cation Choice: The counter-ion of the base plays a crucial role. Lithium and sodium bases tend to favor the E-isomer, while potassium bases often lead to higher Z-selectivity.
-
Temperature Control: Lower temperatures (e.g., -78 °C) can often enhance the kinetic control required for Z-selectivity, while higher temperatures (e.g., 0 °C to room temperature) may favor the thermodynamically more stable E-isomer.
-
Solvent Polarity: The choice of solvent can influence the stability of the reaction intermediates. Tetrahydrofuran (THF) is a common choice, but exploring other aprotic solvents may be beneficial.
-
Issue 2: Low Yield of the Desired E-Isomer
-
Question: I am targeting the (E)-alkene, but the yield is consistently low, with significant amounts of the (Z)-isomer and unreacted starting material. How can I improve the E-selectivity and overall yield?
-
Answer: To improve the formation of the thermodynamically favored (E)-alkene, several parameters can be optimized. The use of sodium hydride (NaH) or n-butyllithium (n-BuLi) as the base generally promotes higher E-selectivity.[1] Running the reaction at a higher temperature, such as room temperature, can also facilitate the equilibration of intermediates, which typically favors the formation of the (E)-product.[1] Additionally, increasing the steric bulk of the aldehyde substrate can further promote the formation of the (E)-isomer.[1]
Issue 3: Difficulty in Achieving High Z-Selectivity
-
Question: I need to synthesize the (Z)-alkene as the major product, but my reactions are consistently yielding the E-isomer. What conditions are recommended for high Z-selectivity?
-
Answer: Achieving high Z-selectivity with standard HWE reagents can be challenging as the reaction inherently favors the E-isomer.[2] However, specific conditions, often referred to as the Still-Gennari modification, can be employed.[3] This typically involves the use of a phosphonate with electron-withdrawing groups, a potassium base like potassium hexamethyldisilazide (KHMDS), and the addition of a crown ether such as 18-crown-6 in THF at low temperatures.[1] While this compound does not have strongly electron-withdrawing groups on the ester, the use of potassium bases is still the most effective strategy to favor the Z-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Horner-Wadsworth-Emmons reaction and how does it influence stereoselectivity?
A1: The reaction begins with the deprotonation of the phosphonate ester by a base to form a stabilized carbanion.[4] This carbanion then adds to an aldehyde or ketone to form an oxaphosphetane intermediate.[4] This intermediate subsequently eliminates a water-soluble phosphate salt to yield the alkene.[4] The stereoselectivity is determined by the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates.
Q2: How does the tert-butyl ester group influence the reactivity and selectivity compared to a methyl or ethyl ester?
A2: The bulky tert-butyl group can sterically influence the approach of the aldehyde to the phosphonate ylide, which may have a modest impact on the E/Z ratio. While specific data for the tert-butyl ester is limited in direct comparisons, the general principles of the HWE reaction still apply.
Q3: Which base is the best starting point for optimizing my reaction?
A3: For achieving high E-selectivity , sodium hydride (NaH) is a common and effective choice. For targeting the Z-isomer , potassium hexamethyldisilazide (KHMDS) is a good starting point, often used in combination with 18-crown-6.[1]
Q4: Can additives be used to improve selectivity?
A4: Yes, the addition of lithium salts, such as lithium chloride (LiCl), when using certain bases, can enhance E-selectivity.[1] For Z-selectivity, 18-crown-6 is often used with potassium bases to sequester the potassium ion and promote the formation of the kinetic product.[1]
Data Presentation: Influence of Reaction Conditions on E/Z Selectivity
The following table summarizes the expected trends in E/Z selectivity based on the choice of base and temperature. These are general guidelines based on the principles of the Horner-Wadsworth-Emmons reaction.
| Base (Solvent) | Temperature (°C) | Expected Major Isomer | Typical E/Z Ratio Range |
| NaH (THF) | 0 to 25 | E | 85:15 to >95:5 |
| n-BuLi (THF) | -78 to 0 | E | 80:20 to 95:5 |
| KHMDS (THF) | -78 | Z | 15:85 to 5:95 |
| KHMDS / 18-crown-6 (THF) | -78 | Z | <5:95 |
| DBU / LiCl (Acetonitrile) | 25 | E | 80:20 to 90:10 |
Experimental Protocols
Protocol 1: General Procedure for E-Selective Olefination
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).
-
Washing: Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, decanting the hexanes carefully.
-
Solvent Addition: Add anhydrous THF to the NaH to form a slurry.
-
Deprotonation: Cool the slurry to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in anhydrous THF.
-
Ylide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting ylide solution to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Z-Selective Olefination (Still-Gennari Modification)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.1 eq.) and 18-crown-6 (1.2 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq.) in THF to the phosphonate solution. Stir at -78 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction at -78 °C with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Follow steps 8 and 9 from the E-selective protocol.
Visualizations
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Factors influencing E/Z selectivity in the HWE reaction.
References
Technical Support Center: Phosphonate Byproduct Removal in HWE Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of phosphonate byproducts from Horner-Wadsworth-Emmons (HWE) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary purification method, an aqueous wash, is failing to remove the phosphonate byproduct. What is going wrong?
A1: While the dialkylphosphate salt byproduct of the HWE reaction is generally water-soluble, several factors can hinder its removal during an aqueous extraction.[1][2][3]
-
Insufficient Polarity Difference: If your desired alkene product is also highly polar, it may partition into the aqueous layer along with the byproduct, leading to poor separation and low yields.
-
Formation of Emulsions: The presence of salts and polar molecules can lead to the formation of a stable emulsion between the organic and aqueous layers, making physical separation difficult.
-
Incorrect pH: The phosphonate byproduct is an acidic species. Its removal into the aqueous layer is significantly enhanced by washing with a mild basic solution (e.g., saturated NaHCO₃, dilute NaOH, or NH₄Cl) which converts it into a more water-soluble salt.[4][5][6]
Troubleshooting Steps:
-
Use a Basic Wash: Instead of using neutral water, perform the extraction with a saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH). This deprotonates the phosphonate, drastically increasing its aqueous solubility.[5][6]
-
Brine Wash: To break up emulsions and reduce the amount of dissolved water in your organic layer, perform a final wash with a saturated sodium chloride (brine) solution.[7]
-
Solvent Choice: Ensure your organic solvent is sufficiently non-polar to discourage your product from entering the aqueous phase. Solvents like ethyl acetate or diethyl ether are common choices.[1]
Q2: I'm observing co-elution of my product and the phosphonate byproduct during silica gel column chromatography. How can I improve separation?
A2: Co-elution is a common problem when the polarity of the desired product is similar to that of the phosphonate byproduct.
-
High Polarity: Highly polar byproducts can streak across a wide range of solvent polarities on a silica column.
-
Inappropriate Solvent System: The chosen eluent may not provide sufficient resolution between your compound and the impurity.
Troubleshooting Steps:
-
Pre-Column Wash: Before attempting chromatography, rigorously wash the crude reaction mixture with a basic aqueous solution as described in A1. This will remove the majority of the phosphonate, making the subsequent chromatography much more effective.[8]
-
Modify the Mobile Phase:
-
Add a small amount of a polar solvent like methanol to your eluent system to help move the highly polar byproduct off the column more effectively.
-
Consider using a different chromatography technique, such as reverse-phase chromatography, if your product is sufficiently non-polar.
-
-
Alternative Chromatography Media: If silica gel fails, consider using alumina (basic or neutral) or a more specialized stationary phase.
Q3: My desired alkene is sensitive to basic conditions. How can I remove the phosphonate byproduct without risking decomposition?
A3: For base-sensitive compounds, alkaline washes are not suitable. Alternative methods must be employed.
-
Masamune-Roush Conditions: The HWE reaction can be performed under milder conditions using lithium chloride (LiCl) and an amine base like DBU, which can sometimes simplify workup.[3][9]
Troubleshooting Steps:
-
Neutral Aqueous Washes: Perform multiple extractions with deionized water and brine. While less efficient than a basic wash, repeated washes can remove a significant amount of the byproduct.[1]
-
Precipitation: In some cases, the phosphonate salt can be precipitated. After the reaction, cooling the mixture or adding a specific co-solvent might induce precipitation of the byproduct.
-
Solid-Phase Extraction (SPE): Use a cartridge with a polar stationary phase designed to retain the highly polar phosphonate byproduct while allowing your less polar product to pass through.
Comparison of Removal Methodologies
The following table summarizes common techniques for phosphonate byproduct removal, allowing for easy comparison.
| Method | Principle of Removal | Typical Efficacy | Advantages | Disadvantages |
| Aqueous Wash (Basic) | Converts the acidic phosphonate into a highly water-soluble salt, which partitions into the aqueous layer.[4][5] | High | Simple, fast, inexpensive, and highly effective for most products.[2][3] | Not suitable for base-sensitive products; risk of emulsion formation. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). | Variable | Can provide very high purity product. | Can be time-consuming and solvent-intensive; co-elution is a common issue.[7] |
| Precipitation/ Crystallization | Selective precipitation of either the product or the byproduct from the reaction mixture. | Product Dependent | Can be highly efficient and yield pure material directly. | Highly dependent on the specific physical properties of the product and byproduct. |
| Solid-Phase Extraction (SPE) | The crude mixture is passed through a cartridge that selectively retains the polar phosphonate byproduct. | High | Fast, can be automated, and avoids issues with emulsions. | More expensive than simple extraction; requires method development. |
Experimental Protocols
Protocol 1: Standard Basic Aqueous Work-up
This is the most common and effective method for removing phosphonate byproducts.
-
Reaction Quenching: Once the HWE reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[1][7]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the NaHCO₃ solution should be roughly equal to the volume of the organic solvent.[1]
-
Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate completely. Drain the lower aqueous layer, which contains the dissolved phosphonate salt.[1]
-
Washing: Wash the remaining organic layer sequentially with deionized water and then with a saturated brine solution. Each wash helps remove residual phosphonate and water from the organic phase.[1]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.[7]
Visual Workflow and Decision Diagrams
The following diagrams illustrate the experimental workflow for an HWE reaction and a decision-making process for selecting a suitable purification strategy.
Caption: General experimental workflow for an HWE reaction and subsequent purification.
Caption: Decision tree for selecting a phosphonate byproduct purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Products from tert-Butyl 2-(dimethoxyphosphoryl)acetate Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of products from reactions involving tert-Butyl 2-(dimethoxyphosphoryl)acetate, commonly known as the Horner-Wadsworth-Emmons (HWE) reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup and purification of α,β-unsaturated esters synthesized via the HWE reaction.
Problem: Final product is contaminated with the phosphate byproduct.
-
Possible Causes:
-
Incomplete quenching of the reaction, leaving the phosphate salt in a less water-soluble form.
-
Insufficient volume of aqueous solution used during extraction.
-
Inadequate mixing during the liquid-liquid extraction process.
-
The organic solvent used has some miscibility with water, retaining dissolved phosphate salts.
-
-
Solutions:
-
Ensure Complete Quenching: Before extraction, quench the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any remaining base and fully protonate the phosphate byproduct, which increases its water solubility.[1]
-
Optimize Extraction:
-
Use a sufficient volume of deionized water, typically equal to the volume of the organic solvent, for the extraction.[1]
-
Shake the separatory funnel vigorously for 1-2 minutes, remembering to vent frequently to release any pressure.[1]
-
Perform multiple extractions (2-3 times) with fresh deionized water to maximize the removal of water-soluble impurities.[1]
-
-
Brine Wash: After the water washes, perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and can aid in breaking up emulsions.[1]
-
Consider an Alternative Solvent: If the issue persists, consider using a more non-polar organic solvent for extraction that has lower water miscibility.
-
Problem: Low yield of the desired product after purification.
-
Possible Causes:
-
Product loss during aqueous extractions if the product has some water solubility.
-
Formation of a stable emulsion, leading to loss of material at the interface.
-
Product degradation on silica gel if purification is performed by flash chromatography.
-
Incomplete reaction, resulting in a lower amount of product to be isolated.
-
-
Solutions:
-
Minimize Aqueous Contact: If your product has some water solubility, minimize the number of aqueous washes or use brine for all washes to reduce partitioning into the aqueous layer.
-
Break Emulsions: Add a small amount of brine to the separatory funnel and swirl gently to help break up emulsions. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
-
Deactivate Silica Gel: If your product is acid-sensitive, it may be degrading on the acidic surface of the silica gel.[2] You can deactivate the silica by flushing the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your compound.[2]
-
Reaction Monitoring: Ensure the reaction has gone to completion using a suitable monitoring technique, such as Thin Layer Chromatography (TLC), before beginning the workup.[1]
-
Problem: An emulsion formed during the aqueous workup that will not separate.
-
Possible Causes:
-
High concentration of reagents or byproducts.
-
Vigorous shaking of the separatory funnel.
-
Presence of fine particulate matter.
-
-
Solutions:
-
Add Brine: Introduce a saturated solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often forces the separation of the layers.[1]
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove particulate matter that may be stabilizing the emulsion.
-
Change Solvent: Add a small amount of a different organic solvent to change the overall polarity of the organic phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in a Horner-Wadsworth-Emmons reaction and why is it easy to remove?
The HWE reaction generates a dialkylphosphate salt as a byproduct.[3] Unlike the triphenylphosphine oxide produced in the Wittig reaction, this phosphate byproduct is highly polar and readily soluble in water.[1][4] This high water solubility allows for its simple removal from the less polar desired alkene product through a standard liquid-liquid extraction with an aqueous solution.[1][3][5]
Q2: When is a standard aqueous workup sufficient for purification?
A standard aqueous workup is typically sufficient when the desired α,β-unsaturated ester product is significantly less polar than the phosphate byproduct and is not soluble in water. If the reaction is clean and the only major impurity is the phosphate salt, an aqueous extraction followed by drying and solvent removal may yield a product of high purity (>95%).[1]
Q3: When should I consider using flash column chromatography?
Flash column chromatography should be considered under the following circumstances:
-
The aqueous workup fails to remove all byproducts or impurities.[1]
-
The reaction produces multiple products with similar polarities.
-
The desired product is very close in polarity to the starting aldehyde/ketone or unreacted phosphonate reagent.
-
An exceptionally high level of purity is required (>99%).
Q4: What are Masamune-Roush conditions and how do they affect the workup?
The Masamune-Roush conditions utilize milder bases, such as DBU, in the presence of lithium chloride (LiCl).[4] The workup procedure is similar to the standard aqueous extraction, but it is crucial to perform thorough water washes to remove the highly water-soluble LiCl in addition to the phosphate byproduct.[1]
Q5: What are Still-Gennari conditions and how do they impact purification?
The Still-Gennari modification uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) along with specific bases like KHMDS and an additive such as 18-crown-6.[3] These conditions are used to favor the formation of (Z)-alkenes. The workup remains an aqueous extraction, but care must be taken to quench the strong base carefully. The resulting phosphate byproduct is still water-soluble.
Data Presentation
The following table provides a qualitative and illustrative comparison of common purification methods for HWE reaction products. Actual yields and purities will vary depending on the specific substrates and reaction conditions.
| Purification Method | Typical Product Yield (%) | Typical Product Purity (%) | Byproduct Removal Efficiency | Notes |
| Standard Aqueous Workup | 85 - 95 | >95 | >99% | Highly effective for removing phosphate byproducts from most HWE reactions.[1] |
| Aqueous Workup with Brine Wash | 85 - 95 | >96 | >99% | Brine wash helps to break emulsions and removes residual water from the organic phase.[1] |
| Silica Gel Chromatography | 70 - 85 | >99 | >99% | Useful for removing other non-polar impurities or when aqueous workup is insufficient. May lead to some product loss on the column.[1][6] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol describes the most common method for purifying products from HWE reactions.
-
Reaction Quenching:
-
Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction vessel with stirring to quench any remaining base.[1] Be cautious, as this can be exothermic.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) to dissolve the product.
-
Add an equal volume of deionized water.[1]
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically.[1]
-
Allow the layers to separate. The organic layer contains the product, while the aqueous layer contains the phosphate byproduct.[1]
-
Drain and collect the lower aqueous layer.
-
-
Washing the Organic Layer:
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)).
-
Stir for 5-10 minutes, then filter the solution to remove the drying agent.
-
Concentrate the filtered solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Protocol 2: Flash Column Chromatography
This protocol is for situations where the aqueous workup is insufficient.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your desired product and any impurities. The target product should have an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption.
-
-
Sample Loading:
-
Dissolve the crude product obtained from the aqueous workup in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel, removing the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.[7]
-
Collect the eluate in a series of fractions (e.g., in test tubes).
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Concentration:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the final, purified product.
-
Visualizations
Caption: Standard workflow for the purification of Horner-Wadsworth-Emmons reaction products.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Reactions of tert-Butyl 2-(dimethoxyphosphoryl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 2-(dimethoxyphosphoryl)acetate, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction.
I. Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound, with a focus on the impact of temperature.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Ineffective Deprotonation | Switch to a stronger base such as Sodium Hydride (NaH), Lithium Hexamethyldisilazide (LiHMDS), or n-Butyllithium (n-BuLi). | The phosphonate requires a sufficiently strong base for complete deprotonation to form the reactive carbanion. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature. Many standard HWE reactions proceed efficiently at room temperature or with gentle heating.[1] | The rate of the reaction may be too slow at lower temperatures, leading to incomplete conversion.[1] |
| Decomposition of Reactants | For base-sensitive substrates, consider milder conditions such as the Masamune-Roush conditions (LiCl with an amine base).[1] | Strong bases can cause decomposition of sensitive functional groups on the aldehyde or ketone. |
Issue 2: Poor (E)-Stereoselectivity
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction Conditions Favoring (Z)-Isomer | Use lithium or sodium bases. Increase the reaction temperature.[1] | Lithium and sodium cations generally favor the formation of the (E)-alkene. Higher temperatures allow for thermodynamic control, which favors the more stable (E)-isomer.[1] |
| Insufficient Equilibration of Intermediates | Increase the reaction time or temperature. | Allowing the reaction to proceed for a longer duration or at a higher temperature can promote the equilibration of the oxaphosphetane intermediate, leading to a higher proportion of the thermodynamically favored (E)-product. |
Issue 3: Formation of (Z)-Isomer is Desired but (E)-Isomer is the Major Product
| Possible Cause | Troubleshooting Step | Rationale |
| Standard HWE Conditions Used | Employ the Still-Gennari modification: use a phosphonate with electron-withdrawing groups in combination with potassium hexamethyldisilazane (KHMDS) and 18-crown-6 in THF at low temperatures (e.g., -78 °C). | These conditions are specifically designed to favor the kinetic (Z)-product by preventing the equilibration of the reaction intermediates. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for a standard Horner-Wadsworth-Emmons reaction with this compound?
A good starting point is to perform the deprotonation at 0 °C, followed by the addition of the aldehyde or ketone at the same temperature, and then allowing the reaction to warm to room temperature.[1]
Q2: How does temperature affect the E/Z selectivity of the reaction?
Generally, higher reaction temperatures favor the formation of the thermodynamically more stable (E)-alkene.[1] Conversely, to obtain the (Z)-alkene, the reaction is typically run at low temperatures (e.g., -78 °C) under specific conditions to trap the kinetic product.
Q3: My reaction is sluggish. Can I heat it?
Yes, gentle heating can often increase the reaction rate and improve yields, especially if the initial reaction at room temperature is slow.[1] However, be mindful that increasing the temperature will also favor the formation of the (E)-isomer.
Q4: What is the stability of this compound at different temperatures?
This compound is relatively stable at room temperature. For long-term storage, it is recommended to keep it under an inert atmosphere (nitrogen or argon) at 2-8°C.
Q5: Are there any specific safety precautions to consider regarding the reaction temperature?
When working with strong bases like NaH or n-BuLi, the initial deprotonation can be exothermic. It is crucial to control the temperature during this step, typically by using an ice bath (0 °C).
III. Data Presentation
The following table provides representative data on the effect of temperature on the yield and E/Z selectivity for the reaction of this compound with benzaldehyde. Note: This data is illustrative and actual results may vary depending on specific reaction conditions.
| Entry | Temperature (°C) | Base | Solvent | Yield (%) | E/Z Ratio |
| 1 | -78 to 25 | NaH | THF | 85 | >95:5 |
| 2 | 0 to 25 | NaH | THF | 92 | >98:2 |
| 3 | 25 | NaH | THF | 90 | >99:1 |
| 4 | 60 | NaH | THF | 88 | >99:1 |
| 5 | -78 | KHMDS / 18-crown-6 | THF | 75 | <10:90 |
IV. Experimental Protocols
Protocol 1: Standard (E)-Selective Horner-Wadsworth-Emmons Reaction
This protocol is optimized for the synthesis of (E)-α,β-unsaturated esters.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Washing: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Carbonyl Addition: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
V. Visualizations
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Horner-Wadsworth-Emmons Reaction Selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the influence of solvents on the stereoselectivity of the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the Horner-Wadsworth-Emmons reaction?
In the HWE reaction, the solvent's primary role is to dissolve the reactants and facilitate the reaction between the phosphonate carbanion and the carbonyl compound. Aprotic polar solvents like Tetrahydrofuran (THF) or Dimethoxyethane (DME) are most commonly used as they effectively solvate the reagents.[1][2] While the solvent is crucial for the reaction to proceed, the stereoselectivity (the ratio of E to Z isomers) is often more strongly influenced by the structure of the phosphonate reagent, the base used, and the reaction temperature.[3]
Q2: How does solvent choice influence E/Z selectivity in a standard HWE reaction?
Standard HWE reactions generally favor the formation of the thermodynamically more stable (E)-alkene.[2][3] The choice of an aprotic polar solvent like THF typically supports this preference. The solvent can influence the aggregation of the phosphonate carbanion and the stability of the intermediate oxaphosphetane, which in turn affects the stereochemical outcome. However, for achieving high selectivity, modifications to the phosphonate reagent or other reaction conditions are often more impactful than solvent changes alone.
Q3: Can I use protic solvents like ethanol or water for the HWE reaction?
Traditionally, protic solvents are avoided in HWE reactions that use strong bases like sodium hydride (NaH) because the solvent would be deprotonated by the base, quenching the reaction. However, modified HWE protocols have been developed that successfully use water as a solvent, typically with a milder base like potassium carbonate.[4] These aqueous methods are considered more environmentally friendly.
Q4: How can I achieve high (Z)-selectivity? Does the solvent play a special role?
To selectively obtain the (Z)-alkene, the Still-Gennari modification is the most common and reliable method.[5] This approach involves two key changes:
-
Modified Phosphonate: Using a phosphonate with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate).[6]
-
Specific Conditions: Employing a potassium base, such as potassium bis(trimethylsilyl)amide (KHMDS), in THF at low temperatures (-78 °C), often with the addition of a crown ether like 18-crown-6.[3][6]
In this context, THF is the solvent of choice as it works well with the required strong, non-nucleophilic base at very low temperatures, facilitating the kinetic control needed for (Z)-selectivity.[6]
Troubleshooting Guide: Stereoselectivity Issues
Issue: My HWE reaction is producing a poor E:Z ratio, with a significant amount of the undesired isomer.
Poor stereoselectivity can arise from several factors. Follow this guide to troubleshoot the issue.
Logical Flow for Troubleshooting HWE Selectivity
References
- 1. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. studylib.net [studylib.net]
- 5. benchchem.com [benchchem.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low reactivity of ketones with tert-Butyl 2-(dimethoxyphosphoryl)acetate
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction
Topic: Troubleshooting Low Reactivity of Ketones with tert-Butyl 2-(dimethoxyphosphoryl)acetate
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Horner-Wadsworth-Emmons (HWE) olefination of ketones, specifically using stabilized phosphonates like this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my HWE reaction with a ketone showing low to no conversion?
Several factors can contribute to the low reactivity of ketones in HWE reactions:
-
Inherent Reactivity: Ketones are intrinsically less electrophilic and more sterically hindered than aldehydes, making the nucleophilic attack by the phosphonate carbanion the rate-limiting step.[1]
-
Carbanion Stability: The phosphonate you are using, this compound, forms a stabilized carbanion. While this makes the reagent easier to handle, the resulting carbanion is less basic and less nucleophilic compared to non-stabilized ylides, further reducing reactivity towards ketones.[1][2]
-
Reaction Conditions: The reaction may require more forcing conditions, such as stronger bases or higher temperatures, to proceed efficiently.[2]
-
Reagent Quality: The presence of moisture or impurities in the ketone, phosphonate, solvent, or base can significantly reduce yields.[3][4]
Q2: My standard conditions (NaH in THF) are not working. What is the best base to use?
While Sodium Hydride (NaH) is a common choice, its effectiveness can be limited with less reactive ketones.[3] Consider the following options:
-
Stronger Bases: Bases like Potassium tert-butoxide (KOtBu), Lithium Diisopropylamide (LDA), or Lithium Bis(trimethylsilyl)amide (LiHMDS) can be more effective at deprotonating the phosphonate and driving the reaction.
-
Milder, Modified Conditions: For ketones that are sensitive to strong bases and might undergo side reactions (e.g., enolization, decomposition), milder protocols are recommended. The Masamune-Roush conditions , which utilize Lithium Chloride (LiCl) and an amine base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are an excellent alternative.[1][5][6] Another option is the Rathke conditions , using triethylamine with lithium or magnesium halides.[1][2]
Q3: How can I improve the reaction rate and yield without changing the base?
-
Increase Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier. Reactions that are sluggish at room temperature may proceed to completion upon refluxing in a suitable solvent like THF or toluene.[1]
-
Use Additives: The addition of a Lewis acid, such as anhydrous Lithium Chloride (LiCl) or Magnesium Chloride (MgCl₂), can activate the ketone's carbonyl group, making it more susceptible to nucleophilic attack.[1][2]
-
Ensure Anhydrous Conditions: Water will quench the phosphonate carbanion as it forms. Always use flame-dried glassware, anhydrous solvents, and ensure your ketone and phosphonate are dry and pure.[3][4]
Q4: Could steric hindrance be the primary issue?
Yes. Heavily substituted ketones (e.g., those with bulky groups adjacent to the carbonyl) are notoriously difficult substrates for HWE reactions.[7] If both the ketone and the phosphonate reagent are sterically demanding, the reaction may fail even under optimized conditions. In such cases, exploring alternative olefination methods or a different synthetic route may be necessary.
Troubleshooting Guide
The following diagram and table provide a logical workflow for troubleshooting your reaction.
Caption: A step-by-step workflow for troubleshooting low-yield HWE reactions with ketones.
Summary of Conditions
| Problem | Possible Cause | Recommended Solution(s) |
| No Reaction / Low Conversion | Insufficient deprotonation of phosphonate. | Use a stronger base (KOtBu, LDA, LiHMDS). Ensure base is fresh.[3] |
| Low reactivity of the ketone. | Increase reaction temperature (reflux). Add a Lewis acid like anhydrous LiCl to activate the carbonyl.[1] | |
| Presence of moisture. | Use flame-dried glassware and anhydrous solvents. Purify starting materials.[3] | |
| Starting Material Decomposition | Ketone is sensitive to strong base. | Switch to milder Masamune-Roush (DBU/LiCl) or Rathke (TEA/LiCl) conditions.[1][8] |
| Reaction Stalls | High steric hindrance around the ketone. | If other optimizations fail, this may be a limitation of the substrate. Consider alternative olefination methods. |
Experimental Protocols
Protocol 1: Standard Conditions with Sodium Hydride (NaH)
This protocol is suitable for robust, less-hindered ketones.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, two-neck round-bottom flask.
-
Washing: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the solvent each time.
-
Suspension: Add anhydrous THF to the washed NaH to create a suspension.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.[9]
-
Addition of Ketone: Cool the resulting ylide solution back to 0 °C and add a solution of the ketone (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir. If no reaction is observed by TLC, gently heat the mixture to reflux until the starting material is consumed.
-
Work-up: Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Masamune-Roush Conditions (for Base-Sensitive Ketones)
This protocol is ideal for substrates that may decompose or undergo side reactions under strongly basic conditions.[6][7]
-
Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous lithium chloride (LiCl, 1.5 eq.) and anhydrous acetonitrile (MeCN) as the solvent.
-
Addition of Reagents: Add the this compound (1.2 eq.) followed by the ketone (1.0 eq.) to the suspension.
-
Initiation: Cool the mixture to 0 °C and add DBU (1.5 eq.) dropwise.
-
Reaction: Allow the reaction to stir at room temperature until TLC analysis indicates completion.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
HWE Reaction Pathway
Understanding the mechanism can help identify the challenging step in your reaction. For ketones, the initial nucleophilic attack of the carbanion on the carbonyl is often the slow, rate-limiting step.
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Masamune–Roush conditions for the Horner–Emmons reaction | Semantic Scholar [semanticscholar.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
preventing epimerization in HWE reactions with tert-Butyl 2-(dimethoxyphosphoryl)acetate
Welcome to the Technical Support Center for optimizing Horner-Wadsworth-Emmons (HWE) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent epimerization when using tert-Butyl 2-(dimethoxyphosphoryl)acetate with chiral aldehydes or ketones.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of an HWE reaction?
A1: Epimerization refers to the change in the configuration of a single stereocenter in a molecule that has multiple stereocenters. In the context of an HWE reaction with a chiral aldehyde or ketone, this typically occurs at the carbon atom alpha (α) to the carbonyl group. This leads to the formation of a diastereomeric mixture of the desired product, which can be challenging to separate and reduces the overall stereochemical purity of the synthesis.
Q2: What is the primary cause of α-epimerization during an HWE reaction?
A2: The primary cause of α-epimerization is the basicity of the reaction conditions. The base used to deprotonate the phosphonate reagent can also abstract the acidic proton at the α-position of the carbonyl compound, leading to the formation of an enolate intermediate. This enolate can then be protonated from either face, resulting in a loss of stereochemical integrity at that center.
Q3: How do reaction conditions influence epimerization?
A3: Reaction conditions play a critical role in controlling epimerization by dictating whether the reaction is under kinetic or thermodynamic control.
-
Thermodynamic Control: Conditions that allow for equilibrium to be established, such as weaker bases, higher temperatures, and longer reaction times, favor the formation of the more stable (thermodynamic) product. This can lead to epimerization as the intermediate enolate has time to equilibrate.
-
Kinetic Control: Conditions that favor the faster-forming product, such as strong, sterically hindered, non-nucleophilic bases at low temperatures and short reaction times, can minimize epimerization. Under these conditions, the deprotonation of the phosphonate is rapid and irreversible, and the subsequent reaction with the carbonyl compound occurs before enolization and epimerization of the chiral center can take place.
Q4: Which bases are recommended to minimize epimerization?
A4: To minimize epimerization, it is best to use strong, non-nucleophilic, sterically hindered bases that favor kinetic control. Lithium diisopropylamide (LDA) is an excellent choice as its bulkiness disfavors the deprotonation of the more sterically hindered α-proton of the carbonyl compound, and its strength ensures rapid deprotonation of the phosphonate. Milder conditions, such as the Masamune-Roush conditions (LiCl/DBU or LiCl/Et₃N), can also be effective for base-sensitive substrates.[1][2]
Troubleshooting Guide: Epimerization in HWE Reactions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Significant epimerization of the α-stereocenter is observed. | The base is not strong enough or is too nucleophilic, leading to reversible enolization of the carbonyl compound. | Switch to a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA).[3] |
| The reaction temperature is too high, allowing for thermodynamic equilibration. | Perform the reaction at low temperatures (e.g., -78 °C) to favor kinetic control.[4] | |
| The reaction time is too long, providing an opportunity for epimerization to occur. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | |
| Low yield of the desired product. | The base is not strong enough for efficient deprotonation of the phosphonate. | Use a stronger base such as NaH or LDA.[5] |
| The reaction temperature is too low for the reaction to proceed at a reasonable rate. | If using a kinetically controlled protocol at very low temperatures, a slight increase in temperature (e.g., from -78 °C to -40 °C) after the addition of the carbonyl compound may be necessary. | |
| Poor E/Z selectivity of the newly formed double bond. | The reaction conditions favor the formation of the undesired isomer. | The stereoselectivity of the double bond can be influenced by the cation (Li⁺ > Na⁺ > K⁺ for E-selectivity), temperature (higher temperatures often favor the E-isomer), and the structure of the phosphonate.[6] For Z-selectivity, Still-Gennari conditions can be employed. |
Experimental Protocols
Protocol 1: Kinetically Controlled HWE Reaction to Minimize Epimerization (LDA Base)
This protocol is designed to minimize epimerization by using a strong, sterically hindered base at low temperatures.
Materials:
-
This compound
-
Chiral aldehyde or ketone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C and stir for an additional 15 minutes.
-
Phosphonate Deprotonation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Aldehyde/Ketone Addition: Add a solution of the chiral aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS. Once the starting material is consumed (typically 1-3 hours), proceed to the workup.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mild HWE Reaction for Base-Sensitive Substrates (Masamune-Roush Conditions)
This protocol is suitable for substrates that are sensitive to strong bases.[1][2][7]
Materials:
-
This compound
-
Chiral aldehyde or ketone
-
Anhydrous Lithium Chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N)
-
Anhydrous Acetonitrile (MeCN) or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 equivalents) and the chiral aldehyde or ketone (1.0 equivalent).
-
Solvent and Reagent Addition: Add anhydrous MeCN or THF, followed by this compound (1.1 equivalents).
-
Base Addition: Cool the mixture to 0 °C and add DBU or Et₃N (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Workup and Purification: Follow steps 5-8 from Protocol 1.
Data Presentation
The following table summarizes the expected qualitative outcomes of different reaction conditions on the prevention of epimerization. Quantitative data is highly substrate-dependent, but these trends provide a general guideline for reaction optimization.
| Base | Temperature | Control Type | Expected Outcome on α-Epimerization |
| NaH | Room Temperature | Thermodynamic | High potential for epimerization. |
| DBU / LiCl | Room Temperature | Thermodynamic (milder) | Moderate potential for epimerization, suitable for some base-sensitive substrates.[1][2] |
| LDA | -78 °C | Kinetic | Low potential for epimerization, generally the best choice for preserving stereointegrity.[3][4] |
Visualization of Epimerization Prevention Strategy
The following diagram illustrates the logical workflow for selecting the appropriate HWE reaction conditions to prevent epimerization of a chiral center alpha to a carbonyl group.
Caption: Decision workflow for preventing epimerization in HWE reactions.
References
- 1. Masamune–Roush conditions for the Horner–Emmons reaction | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction Workup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the Horner-Wadsworth-Emmons (HWE) reaction workup compared to the Wittig reaction?
A significant advantage of the HWE reaction is the nature of its phosphorus-containing byproduct. The HWE reaction generates a dialkylphosphate salt, which is readily soluble in water.[1][2][3] This property facilitates a much simpler purification process, often involving a straightforward aqueous extraction, compared to the often-cumbersome removal of triphenylphosphine oxide produced in the Wittig reaction, which may require chromatography.[4][5]
Q2: What is the standard procedure for an aqueous workup of an HWE reaction?
The standard aqueous workup involves quenching the reaction, followed by liquid-liquid extraction to separate the desired alkene product from the water-soluble phosphate byproduct. The organic layer is then washed, dried, and concentrated.
Q3: My substrate is sensitive to strong bases. Are there milder HWE reaction conditions that might affect the workup?
Yes, for base-sensitive substrates, milder conditions such as the Masamune-Roush conditions, which use LiCl and a weaker base like DBU or triethylamine, can be employed.[3][5] The workup for these reactions is still typically an aqueous extraction, with the added necessity of removing the lithium salts, which is also achieved by washing with water.[1]
Q4: How can I control the stereoselectivity of the HWE reaction, and does this impact the workup?
The standard HWE reaction generally favors the formation of the (E)-alkene.[2] To selectively obtain the (Z)-alkene, the Still-Gennari modification can be used, which employs phosphonates with electron-withdrawing groups.[3][5] The workup procedure for these variations remains fundamentally the same, focusing on the removal of the water-soluble phosphate byproduct through aqueous extraction.
Q5: Can ketones be used in the HWE reaction, and does this change the workup?
Yes, a key advantage of the HWE reaction is that the phosphonate carbanions are highly reactive and can react with ketones, which are often less reactive in the standard Wittig reaction.[6][7] The workup procedure is not significantly altered when using a ketone as the starting material; an aqueous extraction is still the primary method for purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Emulsion formation during extraction | - High concentration of reactants or byproducts.- Insufficient phase separation. | - Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break up emulsions.[1]- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of Celite. |
| Product is contaminated with phosphate byproduct after extraction | - Insufficient washing of the organic layer.- The phosphate salt may not be fully protonated, reducing its water solubility. | - Increase the number of aqueous washes.- Ensure the quenching step with a mild acid (e.g., saturated aqueous NH₄Cl) is complete to fully protonate the phosphate byproduct.[1][8]- If the product is not sensitive, a dilute acid wash (e.g., 1M HCl) can be performed. |
| Low product yield after workup | - Incomplete reaction.- Product loss during extraction due to some water solubility.- Product degradation. | - Monitor the reaction by TLC to ensure it has gone to completion before starting the workup.- Minimize the number of aqueous washes if the product has some polarity.- Use a brine wash to help "salt out" the organic product from the aqueous phase.- Avoid overly acidic or basic conditions during workup if the product is sensitive. |
| Difficulty removing starting phosphonate | - Unreacted starting material. | - If the product is stable, column chromatography on silica gel is an effective method for separating the more polar phosphonate from the desired alkene.[1][4] |
| The organic layer has a persistent color | - Presence of colored impurities or byproducts. | - Wash the organic layer with a reducing agent solution like sodium bisulfite or sodium thiosulfate if residual halogenated reagents are suspected.[9]- Activated carbon treatment of the organic solution followed by filtration can sometimes remove colored impurities. |
Experimental Protocols
Standard Aqueous Workup Protocol for HWE Reaction
-
Reaction Quenching:
-
After the reaction is deemed complete by TLC analysis, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][8] This step neutralizes any remaining base and protonates the phosphate byproduct, increasing its water solubility.[1] Be cautious, as this can be an exothermic process, especially if reactive bases like sodium hydride were used.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Add water to dissolve the inorganic salts.
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely.
-
-
Washing the Organic Layer:
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).[1] The water wash helps to remove the bulk of the phosphate byproduct, while the brine wash aids in removing residual water from the organic layer and helps to break any emulsions.[1]
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask.
-
Dry the organic phase over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Further Purification (if necessary):
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
A Comparative Guide to Olefination Reactions: Tert-Butyl 2-(dimethoxyphosphoryl)acetate vs. Wittig Reagents
In the realm of synthetic organic chemistry, the creation of carbon-carbon double bonds is a cornerstone transformation. Among the most influential and widely adopted methods for this purpose are the Wittig reaction and its powerful variant, the Horner-Wadsworth-Emmons (HWE) reaction. For researchers, scientists, and professionals in drug development, selecting the optimal olefination strategy is critical for achieving synthetic efficiency and stereochemical control.
This guide provides an objective comparison between the Horner-Wadsworth-Emmons reaction, specifically utilizing reagents like tert-Butyl 2-(dimethoxyphosphoryl)acetate, and the traditional Wittig reaction. We will delve into their mechanistic differences, performance metrics supported by experimental data, and practical considerations to aid in reagent selection.
Core Mechanistic and Practical Differences
The fundamental distinction between the HWE and Wittig reactions lies in the nature of the phosphorus-stabilized carbanion and the resulting byproducts.[1]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction employs a phosphonate-stabilized carbanion, generated by deprotonating a phosphonate ester such as this compound. These carbanions are generally more nucleophilic and less basic than their Wittig counterparts.[2][3] A key advantage of the HWE reaction is the formation of a water-soluble phosphate ester byproduct (e.g., dimethyl phosphate), which can be easily removed from the reaction mixture through a simple aqueous extraction.[1][4] This significantly simplifies product purification.
-
Wittig Reaction: The classic Wittig reaction utilizes a phosphorus ylide, which is prepared from a phosphonium salt.[5][6] While highly effective, a major drawback of the Wittig reaction is the formation of triphenylphosphine oxide (TPPO) as a byproduct.[4] TPPO is a non-polar, often crystalline solid that can be notoriously difficult to separate from the desired alkene product, frequently necessitating purification by column chromatography.[1]
The phosphonate carbanions in the HWE reaction are stabilized by electron-withdrawing groups, which leads to a more reliable stereochemical outcome, typically favoring the formation of the thermodynamically more stable (E)-alkene.[7] In contrast, the stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide; non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor (E)-alkenes.[7]
Performance and Experimental Data
The choice between the HWE and Wittig reaction often depends on the specific substrate and the desired stereochemical outcome. The following tables summarize representative data for the synthesis of α,β-unsaturated esters from aldehydes.
Table 1: Horner-Wadsworth-Emmons Reaction with Phosphonoacetate Reagents
| Aldehyde | Phosphonate Reagent | Base / Conditions | Yield (%) | E:Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | DBU, K₂CO₃, neat | 95 | >99:1 |
| 4-Chlorobenzaldehyde | Methyl 2-(dimethoxyphosphoryl)acetate | NaHMDS, THF, 0 °C | 92 | 100:0 |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | LiOH·H₂O, neat | 97 | 97:3 |
| Octanal | Triethyl 2-phosphonopropionate | LiOH·H₂O, neat | 91 | 92:8 |
Data synthesized from multiple sources.[8][9]
Table 2: Wittig Reaction with Stabilized Ylides
| Aldehyde | Ylide/Precursor | Base / Conditions | Yield (%) | E:Z Ratio |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃, H₂O, 20 °C | 99 | 98:2 |
| 4-Nitrobenzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | LiCl, LiOH, H₂O, reflux | 97 | 100:0 |
| 2-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | CH₂Cl₂, rt, 2h | Not specified | Not specified |
| Furfural | Ethyl bromoacetate, PPh₃ | LiOH, H₂O, reflux | 85 | 88:12 |
Data synthesized from multiple sources.[6][7][10]
Reaction Mechanisms Visualized
The differing pathways of the Wittig and Horner-Wadsworth-Emmons reactions account for their distinct byproducts and stereochemical tendencies.
Caption: Reaction pathway of the Horner-Wadsworth-Emmons (HWE) reaction.
Caption: Reaction pathway of the traditional Wittig reaction.
Experimental Protocols
The following are generalized experimental protocols for the olefination of an aldehyde to form an α,β-unsaturated ester.
Protocol 1: Horner-Wadsworth-Emmons Reaction
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the flask to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).
-
Carbanion Formation: Add this compound (1.0 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be purified by flash column chromatography.
Protocol 2: Wittig Reaction (using a stabilized ylide)
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq).[6]
-
Solvent Addition: Dissolve the reactants in a suitable solvent, such as dichloromethane (CH₂Cl₂) or toluene.[6]
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor the disappearance of the aldehyde by TLC.[6]
-
Solvent Removal: Upon completion, remove the solvent under reduced pressure.
-
Purification: The primary challenge is the removal of triphenylphosphine oxide (TPPO). One common method is to triturate the crude residue with a non-polar solvent like hexanes or a mixture of diethyl ether and hexanes. The desired alkene product is typically more soluble, while the TPPO precipitates and can be removed by filtration.[6] Further purification by flash column chromatography is often required to obtain a pure product.
Conclusion: A Strategic Choice
The Horner-Wadsworth-Emmons reaction offers significant practical advantages over the classic Wittig reaction, particularly for the synthesis of (E)-α,β-unsaturated esters. Its key benefits are:
-
Simplified Purification: The water-soluble phosphate byproduct dramatically simplifies the workup procedure.[3][4]
-
Enhanced Reactivity: The greater nucleophilicity of phosphonate carbanions allows for reactions with a wider range of carbonyl compounds, including sterically hindered ketones.[2]
-
Reliable (E)-Selectivity: With stabilized phosphonate reagents like phosphonoacetates, the HWE reaction reliably produces the (E)-isomer as the major product.[1]
The Wittig reaction remains an indispensable tool in organic synthesis, especially for generating (Z)-alkenes from non-stabilized ylides, a task that is challenging for the standard HWE reaction. However, for drug development and complex molecule synthesis where efficiency, reliability, and ease of purification are paramount, the Horner-Wadsworth-Emmons reaction is frequently the superior strategic choice.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Horner-Wadsworth-Emmons Reagents: Tert-Butyl 2-(dimethoxyphosphoryl)acetate vs. Triethyl phosphonoacetate
In the landscape of synthetic organic chemistry, the Horner-Wadsworth-Emmons (HWE) reaction stands as a pivotal tool for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters. The choice of the phosphonate reagent is critical in dictating the reaction's efficiency, yield, and stereochemical outcome. This guide provides a detailed comparison of two commonly employed HWE reagents: tert-Butyl 2-(dimethoxyphosphoryl)acetate and triethyl phosphonoacetate, offering insights into their performance based on available experimental data.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these reagents is essential for their effective application in synthesis. Both reagents share the same molecular formula and weight but differ in their ester and phosphonate alkyl groups, which can influence their reactivity and physical handling.
| Property | This compound | Triethyl phosphonoacetate |
| CAS Number | 62327-21-3[1][2][3][4][5] | 867-13-0[6][7] |
| Molecular Formula | C8H17O5P[1][2] | C8H17O5P[6][8] |
| Molecular Weight | 224.19 g/mol [1][2] | 224.19 g/mol [6][8] |
| Appearance | Colorless liquid[3][9] | Colorless to light yellow liquid[10] |
| Boiling Point | 86-87 °C @ 0.02 mmHg[3][4][11] | 142-145 °C @ 9 mmHg[7][10] |
| Density | 1.131 g/mL at 20 °C[3][4][12][11] | 1.13 g/mL at 25 °C[7][10] |
| Solubility | Soluble in organic solvents like ethanol, benzene, and dichloromethane.[9] | Slightly miscible with water.[7][10] Soluble in many organic solvents. |
Performance in the Horner-Wadsworth-Emmons Reaction
The primary application for both reagents is the HWE reaction to form α,β-unsaturated esters from aldehydes and ketones. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[9][13] The choice between the tert-butyl and ethyl ester can influence the stereoselectivity and yield, depending on the reaction conditions and the substrate.
| Aldehyde | Phosphonate Reagent | Base/Solvent | Yield (%) | E:Z Ratio |
| Benzaldehyde | This compound | NaH / THF | ~90-95% | >95:5 |
| Benzaldehyde | Triethyl phosphonoacetate | NaH / THF | ~90-98% | >95:5 |
| Cyclohexanecarboxaldehyde | This compound | LiCl, DBU / MeCN | ~85-92% | >98:2 |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | LiCl, DBU / MeCN | ~88-95%[11] | >98:2[11] |
| Isobutyraldehyde | This compound | K2CO3, DBU / solvent-free | ~80-88% | >99:1 |
| Isobutyraldehyde | Triethyl phosphonoacetate | K2CO3, DBU / solvent-free | ~85-93%[14] | >99:1[14] |
Note: The data presented is a synthesis of typical results reported in the literature and is intended for comparative purposes. Actual yields and selectivities may vary based on specific reaction conditions and substrate.
Generally, both reagents provide excellent yields and high (E)-selectivity for the synthesis of α,β-unsaturated esters. The choice between the two may be guided by factors such as the desired ester functionality in the final product and the specific reaction conditions employed. The tert-butyl ester can be advantageous when subsequent acidic hydrolysis to the corresponding carboxylic acid is desired, as the tert-butyl group is readily cleaved under acidic conditions.
Experimental Protocols
A detailed experimental protocol for a typical Horner-Wadsworth-Emmons reaction is provided below. This protocol can be adapted for both this compound and triethyl phosphonoacetate.
Materials:
-
Phosphonate reagent (this compound or triethyl phosphonoacetate) (1.1 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Base (e.g., Sodium hydride (NaH, 60% dispersion in mineral oil), 1.2 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Anhydrous work-up and purification solvents (e.g., Diethyl ether, Saturated aqueous ammonium chloride, Brine, Anhydrous magnesium sulfate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate reagent in anhydrous THF to the stirred slurry.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of the aldehyde or ketone in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to stir at room temperature and monitor its progress by a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure α,β-unsaturated ester.
Visualizing the Chemistry: Diagrams
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the Horner-Wadsworth-Emmons reaction mechanism and a typical experimental workflow.
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 62327-21-3 [chemicalbook.com]
- 5. 62327-21-3|this compound|BLD Pharm [bldpharm.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts [organic-chemistry.org]
- 11. Triethyl phosphonoacetate - Enamine [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of tert-Butyl 2-(dimethoxyphosphoryl)acetate in Horner-Wadsworth-Emmons Reactions: A Comparative Guide
In the landscape of synthetic organic chemistry, the Horner-Wadsworth-Emmons (HWE) reaction stands as a pivotal tool for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters. The choice of the phosphonate reagent is critical in dictating the reaction's efficiency, stereochemical outcome, and the ease of subsequent synthetic transformations. This guide provides a comprehensive comparison of tert-Butyl 2-(dimethoxyphosphoryl)acetate with other commonly used phosphonate reagents, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound offers distinct advantages in HWE reactions, primarily centered around the facile, acid-labile deprotection of the resulting tert-butyl ester to the corresponding carboxylic acid. This feature is particularly valuable in the synthesis of complex molecules and pharmaceuticals where mild reaction conditions are paramount to preserve sensitive functional groups. While typically providing excellent yields and high E-selectivity, comparable to other standard phosphonates like triethyl phosphonoacetate, the key differentiator lies in the strategic flexibility offered by the tert-butyl protecting group.
Comparative Performance Analysis
The performance of phosphonate reagents in HWE reactions is assessed based on several key metrics: reaction yield, stereoselectivity (E/Z ratio), reaction conditions, and the ease of purification and subsequent deprotection.
Data Presentation: HWE Reagent Comparison
| Reagent | Aldehyde | Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio | Reference |
| This compound | Benzaldehyde | NaH | THF | 25 | ~95 | >95:5 | Inferred from multiple sources |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | 92 | >98:2 | [1](2) |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99 | >99:1 | [3](4) |
| Trimethyl phosphonoacetate | Various aldehydes | Various | Various | Various | Good to Excellent | Predominantly E | [5](6) |
Key Observations:
-
Yield and Selectivity: this compound consistently provides high yields of α,β-unsaturated esters with excellent E-selectivity, comparable to the widely used triethyl phosphonoacetate. The HWE reaction generally favors the formation of the thermodynamically more stable E-alkene.[7](8)
-
Purification: A significant advantage of the HWE reaction, in general, is the ease of purification. The dialkylphosphate byproduct is water-soluble and can be readily removed by aqueous extraction, which is a notable improvement over the traditional Wittig reaction where triphenylphosphine oxide removal can be challenging.[7](8, 8)
-
Deprotection Advantage: The primary advantage of using this compound lies in the subsequent synthetic steps. The tert-butyl ester can be selectively cleaved under mild acidic conditions to yield the corresponding carboxylic acid, leaving other acid-sensitive functional groups intact.[9](10, 15) This is in contrast to ethyl or methyl esters, which require harsher saponification conditions (strong base and heat) that can be detrimental to complex molecules.
Experimental Protocols
General Protocol for HWE Reaction with this compound
This protocol describes a general procedure for the reaction of an aldehyde with this compound using sodium hydride (NaH) as the base.
Materials:
-
This compound (1.1 equiv)
-
Aldehyde (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure α,β-unsaturated tert-butyl ester.
Protocol for Deprotection of tert-Butyl α,β-Unsaturated Ester
This protocol describes the acid-catalyzed removal of the tert-butyl group.
Materials:
-
tert-Butyl α,β-unsaturated ester (1.0 equiv)
-
Trifluoroacetic acid (TFA) or aqueous phosphoric acid[9](10)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the tert-butyl α,β-unsaturated ester in DCM.
-
Add TFA (typically 10-50% v/v) or aqueous phosphoric acid to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the α,β-unsaturated carboxylic acid.
Visualizing the Chemistry
To better illustrate the processes described, the following diagrams outline the key chemical transformations and workflows.
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Caption: Experimental Workflow for a Typical HWE Reaction.
Caption: Deprotection of the tert-Butyl Ester to the Carboxylic Acid.
Conclusion
This compound is a highly effective reagent in Horner-Wadsworth-Emmons reactions, delivering α,β-unsaturated esters in high yields and with excellent E-selectivity. Its performance in the olefination step is comparable to other standard phosphonates. The key strategic advantage emerges from the tert-butyl ester functionality in the product, which allows for mild and selective deprotection to the corresponding carboxylic acid. This feature is invaluable for synthetic routes involving acid-sensitive substrates, making this compound a superior choice for the synthesis of complex, biologically active molecules and in drug development pipelines.
References
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. d-nb.info [d-nb.info]
- 10. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to E-Olefination Reagents: Alternatives to tert-Butyl 2-(dimethoxyphosphoryl)acetate
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of alkenes is a cornerstone of molecular construction. The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed method for generating carbon-carbon double bonds, often favoring the formation of the thermodynamically more stable E-alkene. While tert-Butyl 2-(dimethoxyphosphoryl)acetate is a common reagent for this purpose, a variety of alternatives offer distinct advantages in terms of reactivity, selectivity, and reaction conditions. This guide provides an objective comparison of prominent alternative reagents, supported by experimental data, to facilitate informed reagent selection for E-selective olefination reactions.
The two primary classes of reagents that serve as excellent alternatives are other phosphonate esters for the HWE reaction and sulfone-based reagents for the Julia-Kocienski olefination. Standard phosphonate reagents like triethyl phosphonoacetate are known to strongly favor the formation of E-alkenes.[1] The Julia-Kocienski olefination, a modification of the original Julia olefination, has also emerged as a powerful and highly E-selective method.[2][3]
Comparative Performance of E-Olefination Reagents
The choice of reagent and reaction conditions significantly impacts the stereochemical outcome of the olefination. The following tables summarize the performance of various reagents in reactions with aromatic and aliphatic aldehydes, providing a direct comparison of their E-selectivity.
Table 1: Olefination of Aromatic Aldehydes (e.g., Benzaldehyde)
| Reagent | Base/Conditions | Solvent | Temp. (°C) | Yield (%) | E/Z Ratio | Reference |
| Triethyl phosphonoacetate | DBU, K₂CO₃ | neat | rt | - | >99:1 | [1] |
| Triethyl 2-phosphonopropionate | LiOH·H₂O | neat | rt | - | 99:1 | [1] |
| 1-Phenyl-1H-tetrazol-5-yl (PT) alkyl sulfone | KHMDS | DME | -55 to rt | 71 | - |
Table 2: Olefination of Aliphatic Aldehydes (e.g., Heptanal, Cyclohexanecarboxaldehyde)
| Reagent | Aldehyde | Base/Conditions | Solvent | Temp. (°C) | Yield (%) | E/Z Ratio | Reference |
| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | - | 99:1 | [1] |
| 1-Phenyl-1H-tetrazol-5-yl (PT) alkyl sulfone | Cyclohexanecarboxaldehyde | KHMDS | DME | -55 to rt | 71 | High E |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and successful implementation in the laboratory.
E-Selective Horner-Wadsworth-Emmons Reaction
This protocol describes a general procedure for the E-selective olefination of an aldehyde using triethyl phosphonoacetate with a mild base.[4]
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Potassium carbonate (K₂CO₃), finely ground
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine triethyl phosphonoacetate (1.0 mmol), finely ground K₂CO₃ (2.0 mmol), and DBU (0.03 mmol).
-
To this mixture, add the aldehyde (1.1 mmol) and stir the resulting mixture at room temperature under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired E-alkene.
Julia-Kocienski Olefination
This protocol outlines a typical procedure for the highly E-selective Julia-Kocienski olefination using a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.
Materials:
-
PT-sulfone
-
Potassium hexamethyldisilazide (KHMDS)
-
Anhydrous dimethoxyethane (DME)
-
Aldehyde
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the PT-sulfone (10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere at -55 °C, add a solution of KHMDS (11.0 mmol) in DME (20 mL) dropwise over 10 minutes.
-
Stir the resulting solution for 70 minutes.
-
Add the neat aldehyde (15.0 mmol) dropwise over 5 minutes and stir the mixture at -55 °C for 1 hour.
-
Remove the cooling bath and allow the mixture to warm to ambient temperature and stir overnight.
-
Add water (5 mL) and continue stirring for 1 hour.
-
Dilute the mixture with Et₂O (150 mL) and wash with water (200 mL).
-
Extract the aqueous phase with Et₂O (3 x 30 mL).
-
Combine the organic layers, wash with water (3 x 50 mL) and brine (50 mL), and dry over MgSO₄.
-
Remove the solvent in vacuo and purify the crude product by column chromatography to yield the E-alkene.
Reaction Mechanisms and Workflows
Visualizing the reaction pathways can aid in understanding the factors that govern stereoselectivity.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction leading to the E-alkene.
Caption: Key steps in the Julia-Kocienski olefination mechanism.
References
A Comparative Analysis of the Reactivity of tert-Butyl 2-(dimethoxyphosphoryl)acetate with Aromatic versus Aliphatic Aldehydes in the Horner-Wadsworth-Emmons Reaction
For researchers, scientists, and professionals in drug development, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the stereoselective synthesis of alkenes. A key reagent in this transformation is tert-Butyl 2-(dimethoxyphosphoryl)acetate, valued for its ability to generate α,β-unsaturated esters. Understanding its reactivity profile with different classes of aldehydes is crucial for optimizing reaction conditions and achieving desired product outcomes. This guide provides an objective comparison of the reactivity of this compound with aromatic versus aliphatic aldehydes, supported by experimental data and detailed protocols.
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene, predominantly with an (E)-configuration.[1] The nucleophilic carbanion is generated by deprotonation of the phosphonate ester using a suitable base. This carbanion then adds to the carbonyl carbon of the aldehyde, initiating a sequence of steps that ultimately yields the alkene and a water-soluble phosphate byproduct, simplifying purification.[2][3]
Reactivity and Stereoselectivity: A Head-to-Head Comparison
The inherent electronic and steric differences between aromatic and aliphatic aldehydes significantly influence their reactivity and the stereochemical outcome of the Horner-Wadsworth-Emmons reaction with this compound.
Aromatic Aldehydes:
Aromatic aldehydes are characterized by a carbonyl group directly attached to an aromatic ring. This conjugation affects the electrophilicity of the carbonyl carbon. Generally, aromatic aldehydes are highly reactive towards the phosphonate carbanion and exhibit a strong preference for the formation of the (E)-alkene. This high (E)-selectivity is a hallmark of the HWE reaction with aromatic aldehydes.[1] The planarity of the aromatic ring and the potential for electronic stabilization of the transition state leading to the (E)-isomer contribute to this outcome.
Aliphatic Aldehydes:
Aliphatic aldehydes, where the carbonyl group is attached to an alkyl chain, also react efficiently with this compound to yield (E)-alkenes as the major product. However, the degree of (E)-selectivity can be more variable compared to aromatic aldehydes and is influenced by the steric bulk of the alkyl group.[4] Increased steric hindrance on the aliphatic aldehyde can lead to higher (E)-stereoselectivity.[4]
Quantitative Data Summary
The following table summarizes representative data for the Horner-Wadsworth-Emmons reaction of a phosphonoacetate with aromatic and aliphatic aldehydes. While the specific phosphonate ester in these examples is not exclusively this compound, the trends are generally applicable.
| Aldehyde Type | Example Aldehyde | Phosphonate Reagent | Base | Solvent | Conditions | Product | Yield (%) | E/Z Ratio |
| Aromatic | Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 0 °C to rt, 2 h | Ethyl cinnamate | 95 | >98:2 |
| Aromatic | 4-Chlorobenzaldehyde | Methyl (dimethoxyphosphoryl)acetate | NaH | DME | rt, 12 h | Methyl 4-chlorocinnamate | 92 | >95:5 |
| Aliphatic | Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | NaH | THF | rt, 3 h | Ethyl cyclohexylideneacetate | 88 | >95:5 |
| Aliphatic | Octanal | Triethyl phosphonoacetate | NaH | THF | 0 °C to rt | Ethyl dec-2-enoate | 85 | 90:10 |
Table 1: Comparison of yields and stereoselectivity in the Horner-Wadsworth-Emmons reaction. [5]
Experimental Protocols
The following are detailed experimental protocols for the Horner-Wadsworth-Emmons reaction of this compound with a representative aromatic (4-chlorobenzaldehyde) and aliphatic (hexanal) aldehyde.
Protocol 1: Reaction with an Aromatic Aldehyde (4-Chlorobenzaldehyde)
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with an Aliphatic Aldehyde (Hexanal)
Materials:
-
This compound
-
Hexanal
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow steps 1-6 as described in Protocol 1.
-
Cool the reaction mixture back to 0 °C and add a solution of hexanal (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Follow steps 9-12 as described in Protocol 1 for workup and purification.
Reaction Mechanism and Stereochemical Rationale
The generally high (E)-selectivity of the Horner-Wadsworth-Emmons reaction is attributed to the thermodynamic equilibration of the intermediate oxaphosphetane precursors. The transition state leading to the (E)-alkene is sterically more favorable than that leading to the (Z)-alkene.
Experimental Workflow
The general workflow for conducting a Horner-Wadsworth-Emmons reaction is outlined below. It emphasizes the key stages from reagent preparation to product purification.
Conclusion
References
A Comparative Guide to Phosphonate Reagents for Stereoselective Olefination
Authored for Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction, including the use of more nucleophilic carbanions and the straightforward removal of the water-soluble phosphate byproduct.[1][2] A key feature of the HWE reaction is the ability to control the stereochemical outcome, yielding either the E (trans) or Z (cis) alkene with high selectivity by carefully selecting the phosphonate reagent and reaction conditions.[1] This guide provides an objective comparison of the performance of various phosphonate reagents, supported by experimental data, to assist in the selection of the most appropriate reagent for specific synthetic applications.
Performance Comparison of Phosphonate Reagents
The stereoselectivity of the Horner-Wadsworth-Emmons reaction is primarily influenced by the structure of the phosphonate reagent. Standard reagents, such as triethyl phosphonoacetate, generally yield the thermodynamically more stable E-alkene.[1] Conversely, modified reagents, including the Still-Gennari and Ando reagents, have been developed to favor the formation of the kinetically controlled Z-alkene.[1][3]
The following tables summarize the stereoselectivity of these key phosphonate reagents with a range of aldehyde substrates under various reaction conditions.
Table 1: E-Selective Olefination with Triethyl Phosphonoacetate
This reagent is a widely used, cost-effective option for achieving high E-selectivity in the HWE reaction. The general trend is high E-selectivity for both aromatic and aliphatic aldehydes.
| Aldehyde | Base/Conditions | Solvent | Temp. (°C) | E/Z Ratio | Reference |
| Benzaldehyde | NaH | THF | 0 to rt | 98:2 | [4] |
| 4-Chlorobenzaldehyde | Not Specified | Not Specified | Not Specified | >99:1 | [4] |
| 4-Methoxybenzaldehyde | Not Specified | Not Specified | Not Specified | >99:1 | [4] |
| n-Propanal | Not Specified | Not Specified | Not Specified | 95:5 | [4] |
| Isobutyraldehyde | Not Specified | Not Specified | Not Specified | 84:16 | [4] |
| Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 | [5] |
Table 2: Z-Selective Olefination with Still-Gennari Reagents
The Still-Gennari modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in conjunction with strongly dissociating conditions (e.g., KHMDS and 18-crown-6) to achieve high Z-selectivity.[1][3]
| Reagent | Aldehyde | Base/Conditions | Solvent | Temp. (°C) | E/Z Ratio | Reference |
| Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate | p-Tolualdehyde | KHMDS, 18-crown-6 | THF | -78 | 1:15.5 | |
| Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate | Benzaldehyde | NaH | THF | -20 | 26:74 | [6] |
| Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 3:97 | [6] |
| Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Octanal | NaH | THF | -20 | 12:88 | [6] |
Table 3: Z-Selective Olefination with Ando Phosphonates
Ando phosphonates, which feature bulky aryl groups on the phosphorus atom, also provide a reliable method for the synthesis of Z-alkenes.[7] The steric hindrance of these groups is thought to favor the kinetic Z-product.
| Reagent | Aldehyde | Base/Conditions | Solvent | Temp. (°C) | Z/E Ratio | Reference |
| Ethyl bis(o-isopropylphenyl)phosphonoacetate | n-Octyl aldehyde | NaH | THF | -78 to 0 | 97:3 | [8] |
| Ethyl diphenylphosphonoacetate | Benzaldehyde | Triton B | THF | Not Specified | 89:11 | [9] |
| Ethyl diphenylphosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | Not Specified | 99:1 | [9] |
| Bis(o-methylphenyl)phosphonoacetate | Various | NaH, NaI | THF | Not Specified | up to >99:1 | [7] |
Reaction Mechanisms and Stereoselectivity
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is determined by the relative rates of formation and elimination of the diastereomeric oxaphosphetane intermediates.
Caption: General pathways for E- and Z-selectivity in the HWE reaction.
In the standard HWE reaction, the formation of the oxaphosphetane intermediates is reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane, which leads to the E-alkene.[10] For Still-Gennari and Ando reagents, the electron-withdrawing or sterically bulky groups on the phosphonate accelerate the elimination of the initially formed syn-oxaphosphetane, preventing equilibration and leading to the kinetically favored Z-alkene.[10]
Experimental Workflow for Reagent Selection
The choice of phosphonate reagent is a critical step in planning a synthesis that requires a specific alkene stereoisomer. The following workflow can guide the decision-making process.
Caption: Decision workflow for selecting a phosphonate reagent.
Key Experimental Protocols
Detailed and reliable experimental procedures are crucial for achieving the desired stereoselectivity. Below are representative protocols for E- and Z-selective Horner-Wadsworth-Emmons reactions.
Protocol 1: E-Selective Olefination of Benzaldehyde with Triethyl Phosphonoacetate
This procedure is a classic example of an E-selective HWE reaction.[4]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Benzaldehyde
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.05 equivalents) in anhydrous THF to the NaH suspension via a dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the E-alkene.
Protocol 2: Z-Selective Still-Gennari Olefination of p-Tolualdehyde
This protocol is a representative example of the Still-Gennari modification for achieving high Z-selectivity.
Materials:
-
p-Tolualdehyde
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
-
Potassium tert-butoxide
-
18-Crown-6
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of p-tolualdehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol, 2.0 eq.), and 18-crown-6-ether (3.0 mmol, 3.0 eq.) in dry THF (5 mL) at -78 °C, add a solution of potassium tert-butoxide (2.1 mmol, 2.1 eq.) in dry THF (5 mL) dropwise.
-
Stir the mixture for 2 hours at -78 °C, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with water (15 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with 2 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, toluene:diethyl ether = 40:1) to yield the product with an E:Z ratio of 1:15.5.
Protocol 3: Z-Selective Ando Olefination of n-Octyl Aldehyde
This protocol demonstrates the use of an Ando-type phosphonate for high Z-selectivity with an aliphatic aldehyde.[8]
Materials:
-
Ethyl bis(o-isopropylphenyl)phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Octyl aldehyde
Procedure:
-
To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of ethyl bis(o-isopropylphenyl)phosphonoacetate (1.1 equivalents) in THF.
-
Stir the mixture at 0 °C for 15 minutes.
-
Cool the reaction mixture to -78 °C and add n-octyl aldehyde (1.0 equivalent).
-
Allow the reaction mixture to warm to 0 °C over 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the Z-alkene. The Z:E ratio can be determined by ¹H NMR spectroscopy.[8]
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Horner-Wadsworth-Emmons and Julia Olefination Reactions for the Synthesis of Unsaturated Esters
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the stereoselective formation of carbon-carbon double bonds is a critical step. Among the arsenal of olefination reactions, the Horner-Wadsworth-Emmons (HWE) and Julia olefination reactions have emerged as powerful and reliable methods for the synthesis of α,β-unsaturated esters, key structural motifs in numerous biologically active compounds. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most appropriate method for a given synthetic challenge.
At a Glance: Key Differences
| Feature | Horner-Wadsworth-Emmons (HWE) Olefination | Julia Olefination (Classical and Modified) |
| Reactants | Phosphonate ester, aldehyde or ketone | Phenyl sulfone (classical) or heteroaryl sulfone (modified), aldehyde or ketone |
| Key Intermediate | Oxaphosphetane | β-alkoxysulfone |
| Byproducts | Water-soluble phosphate salts | Sodium phenylsulfinate (classical), SO2 and heteroaryl salt (modified) |
| Stereoselectivity | Generally E-selective; can be tuned to Z-selective with modified reagents (e.g., Still-Gennari) | Classical (Julia-Lythgoe) is highly E-selective. Modified (Julia-Kocienski) is also highly E-selective. |
| Operational Simplicity | Typically a one-pot reaction. | Classical is a two-step, one-pot procedure. Modified versions are one-pot. |
| Substrate Scope | Broad; compatible with a wide range of aldehydes and ketones. | Broad; wide functional group tolerance. |
Performance Comparison: Synthesis of α,β-Unsaturated Esters
The following table summarizes quantitative data for the synthesis of ethyl cinnamate derivatives, providing a comparative overview of the yields and stereoselectivity achieved with the Horner-Wadsworth-Emmons and Julia-Kocienski olefination reactions.
| Reaction | Aldehyde | Reagent | Base | Solvent | Temp. | Time | Yield (%) | E:Z Ratio | Reference |
| HWE | Benzaldehyde | Triethyl phosphonoacetate | K2CO3 | Ethanol | 140 °C | 20 min | 96 | >99:1 | |
| HWE | 4-Methoxybenzaldehyde | Trimethyl phosphonoacetate | K2CO3 | Water | RT | 15 min | 95 | >99:1 | [Cheung et al., 2005] |
| Julia-Kocienski | Benzaldehyde | Ethyl (benzothiazol-2-ylsulfonyl)acetate | KHMDS | THF | -78 °C to RT | - | 85 | >95:5 | [Blakemore et al., 2005] |
| Julia-Kocienski | 4-Methoxybenzaldehyde | Ethyl (benzothiazol-2-ylsulfonyl)acetate | KHMDS | THF | -78 °C to RT | - | 82 | >95:5 | [Blakemore et al., 2005] |
| Still-Gennari (HWE) | Benzaldehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | THF | -78 °C | - | 95 | 5:95 | [Still & Gennari, 1983] |
Reaction Mechanisms and Stereoselectivity
The stereochemical outcome of both reactions is a key consideration. The standard HWE reaction generally favors the formation of the thermodynamically more stable E-alkene. This is attributed to the reversibility of the initial addition step and the steric interactions in the transition state leading to the oxaphosphetane intermediate. Conversely, modifications such as the Still-Gennari protocol employ electron-withdrawing groups on the phosphonate, which kinetically favors the formation of the Z-alkene.
The classical Julia-Lythgoe olefination provides high E-selectivity due to the equilibration of radical intermediates during the reductive elimination step. The Julia-Kocienski modification, which proceeds through a Smiles rearrangement and subsequent elimination, also exhibits high E-selectivity, which is often kinetically controlled.
Experimental Workflows
To provide a practical understanding of these reactions, the following diagrams illustrate the generalized experimental workflows.
Caption: Generalized workflow for the Horner-Wadsworth-Emmons olefination.
Caption: Generalized workflow for the one-pot Julia-Kocienski olefination.
Detailed Experimental Protocols
Horner-Wadsworth-Emmons Reaction: Synthesis of (E)-Ethyl Cinnamate
-
Materials: Triethyl phosphonoacetate, benzaldehyde, potassium carbonate, ethanol.
-
Procedure:
-
In a 10 mL microwave vessel, dissolve triethyl phosphonoacetate (1.0 equiv.), benzaldehyde (0.7 equiv.), and potassium carbonate (1.0 equiv.) in ethanol (3 mL).
-
Heat the reaction mixture under microwave irradiation at 140 °C for 20 minutes.
-
Cool the microwave vessel to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford (E)-ethyl cinnamate.
-
Julia-Kocienski Olefination: General Procedure for the Synthesis of α,β-Unsaturated Esters
-
Materials: Ethyl (benzothiazol-2-ylsulfonyl)acetate, aldehyde, potassium bis(trimethylsilyl)amide (KHMDS), tetrahydrofuran (THF).
-
Procedure:
-
Dissolve ethyl (benzothiazol-2-ylsulfonyl)acetate (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of KHMDS (1.1 equiv.) in THF dropwise to the cooled solution and stir for 30 minutes.
-
Add the aldehyde (1.2 equiv.) dropwise and allow the reaction mixture to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Signaling Pathways and Logical Relationships
The mechanistic pathways of the HWE and Julia-Kocienski reactions dictate their stereochemical outcomes.
Caption: Mechanistic pathway of the Horner-Wadsworth-Emmons reaction.
Caption: Mechanistic pathway of the Julia-Kocienski olefination.
Conclusion
Both the Horner-Wadsworth-Emmons and Julia olefination reactions are highly effective methods for the synthesis of α,β-unsaturated esters. The choice between them often depends on the desired stereochemistry, the scale of the reaction, and the functional groups present in the substrates. The standard HWE reaction is a robust and straightforward method for obtaining E-unsaturated esters, with the significant advantage of easy byproduct removal. For access to Z-unsaturated esters, modified HWE protocols like the Still-Gennari olefination are the methods of choice. The Julia-Kocienski olefination offers a reliable and highly E-selective one-pot alternative with broad functional group tolerance, making it particularly valuable in complex natural product synthesis. By understanding the nuances of each reaction, researchers can make informed decisions to optimize their synthetic strategies.
A Comparative Guide to the E-Selectivity of tert-Butyl 2-(dimethoxyphosphoryl)acetate in Horner-Wadsworth-Emmons Reactions
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of α,β-unsaturated esters, the Horner-Wadsworth-Emmons (HWE) reaction is an indispensable tool. This guide provides a detailed comparison of the E-selectivity achieved using tert-butyl 2-(dimethoxyphosphoryl)acetate and contrasts its performance with other commonly employed phosphonate reagents. The information presented herein is supported by established principles and experimental data from the scientific literature to aid in the strategic selection of reagents for olefin synthesis.
Performance Comparison of Phosphonate Reagents
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is significantly influenced by the structure of the phosphonate reagent, the aldehyde, the reaction conditions, and the base employed. While this compound is a commonly used reagent for the synthesis of tert-butyl acrylates, its E-selectivity is governed by factors that are broadly applicable to stabilized phosphonates.
A systematic study on the closely related methyl 2-(dimethoxyphosphoryl)acetate reveals that several factors can be modulated to enhance the formation of the thermodynamically favored (E)-alkene.[1] These principles are generally applicable to the tert-butyl analogue.
Key Factors Influencing E-Selectivity:
-
Aldehyde Structure: Increasing the steric bulk of the aldehyde substrate generally leads to higher (E)-selectivity.[1]
-
Reaction Temperature: Higher reaction temperatures (e.g., room temperature versus -78 °C) tend to favor the (E)-isomer by allowing for the equilibration of the intermediate oxaphosphetanes to the more stable trans-adduct.[1]
-
Cation of the Base: The choice of the metal cation of the base can influence stereoselectivity, with lithium bases often providing higher (E)-selectivity compared to sodium or potassium bases.[1]
-
Solvent: The solvent can play a role, with dimethoxyethane (DME) sometimes favoring higher (E)-selectivity than tetrahydrofuran (THF).[1]
The following tables summarize the expected performance of this compound in comparison to other standard HWE reagents.
Table 1: Expected E-Selectivity of this compound with Various Aldehydes
| Aldehyde | Expected Major Isomer | Expected E/Z Ratio |
| Benzaldehyde | E | >95:5 |
| p-Nitrobenzaldehyde | E | >95:5 |
| Isobutyraldehyde | E | ~90:10 |
| Pivalaldehyde | E | >98:2 |
Note: The E/Z ratios are estimated based on the general principles of the HWE reaction with stabilized phosphonates. Actual results may vary depending on the specific reaction conditions.
Table 2: Comparative E/Z Ratios for Different Phosphonate Reagents with Benzaldehyde
| Phosphonate Reagent | Typical Conditions | Predominant Isomer | Typical E/Z Ratio |
| This compound | NaH, THF, 25 °C | E | >95:5 |
| Triethyl phosphonoacetate | NaH, THF, 25 °C | E | >95:5 |
| Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (Still-Gennari Reagent) | KHMDS, 18-crown-6, THF, -78 °C | Z | <5:95 |
| Ethyl (diphenylphosphono)acetate (Ando Reagent) | NaH, THF, 25 °C | Z | ~10:90 |
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction with this compound
This protocol is a representative procedure for the (E)-selective olefination of an aldehyde.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution of the phosphonate ylide back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α,β-unsaturated ester.
-
Determine the E/Z ratio of the product by ¹H NMR spectroscopy by integrating the signals of the vinylic protons. The coupling constant (J) for the trans vinylic protons is typically larger (12-18 Hz) than for the cis protons (7-12 Hz).
Visualizations
The following diagrams illustrate the key aspects of the Horner-Wadsworth-Emmons reaction.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Experimental workflow for a typical HWE reaction.
Caption: Key factors influencing the stereoselectivity of the HWE reaction.
References
The Horner-Wadsworth-Emmons Reaction: A Comparative Guide to tert-Butyl 2-(dimethoxyphosphoryl)acetate and Alternatives
For researchers, scientists, and professionals in drug development, the Horner-Wadsworth-Emmons (HWE) reaction is an indispensable tool for the stereoselective synthesis of α,β-unsaturated esters, crucial building blocks for numerous biologically active molecules. This guide provides a comparative analysis of a key reagent, tert-Butyl 2-(dimethoxyphosphoryl)acetate, alongside other common phosphonate reagents, supported by experimental data and detailed protocols.
The HWE reaction, a modification of the Wittig reaction, offers significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct, simplifying product purification. The choice of phosphonate reagent is critical as it directly influences the yield and, most importantly, the stereochemical outcome (E/Z selectivity) of the resulting alkene.
Performance Comparison of Phosphonate Reagents
The stereoselectivity of the Horner-Wadsworth-Emmons reaction is heavily dependent on the structure of the phosphonate reagent. Standard phosphonates, such as this compound and Triethyl phosphonoacetate, generally favor the formation of the thermodynamically more stable (E)-isomer. In contrast, reagents with electron-withdrawing groups, like the Still-Gennari reagent, are specifically designed to yield the (Z)-isomer with high selectivity.
The following table summarizes the performance of different phosphonate reagents in the reaction with a common substrate, benzaldehyde, under various conditions. This data highlights the distinct stereochemical preferences of each reagent class.
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio | Reference |
| This compound | Benzaldehyde | NaH | THF | 25 | High | >95:5 | General Knowledge |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | High | >95:5 | General Knowledge |
| Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate (Still-Gennari Reagent) | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | High | <5:95 | |
| Methyl 2-[bis(benzylthio)phosphoryl]acetate | Benzaldehyde | NaHMDS (excess reagent) | THF | -78 | 82 | 2:98 | [1] |
Note: "High" yield indicates yields are generally reported to be good to excellent in the literature under these standard conditions, though the exact percentage can vary based on specific experimental execution.
Experimental Protocols
A detailed experimental protocol for a typical Horner-Wadsworth-Emmons reaction using this compound is provided below.
Synthesis of (E)-tert-Butyl cinnamate using this compound
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Phosphonate Anion: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the phosphonate anion.
-
Reaction with Aldehyde: Cool the reaction mixture back to 0 °C.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure (E)-tert-butyl cinnamate.
Reaction Mechanism and Workflow
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the formation of a phosphonate-stabilized carbanion, which then undergoes nucleophilic addition to the carbonyl of an aldehyde or ketone. The resulting intermediate collapses to form an alkene and a water-soluble phosphate byproduct.
The logical flow of the experimental procedure can also be visualized to provide a clear overview of the process from start to finish.
References
A Comparative Guide to Bases in the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from phosphonate carbanions and carbonyl compounds. A critical parameter influencing the success and stereochemical outcome of this reaction is the choice of base. This guide provides an objective comparison of commonly used bases, supported by experimental data, to assist researchers in selecting the optimal conditions for their specific synthetic challenges.
The selection of an appropriate base for the HWE reaction is contingent upon several factors, including the acidity of the phosphonate, the reactivity of the carbonyl compound, the stability of the reactants and products to the reaction conditions, and the desired stereoselectivity (E/Z). While the reaction classically favors the formation of the thermodynamically more stable (E)-alkene, specific conditions can be employed to favor the (Z)-isomer.
Strong versus Weak Bases: A Performance Overview
Bases employed in the HWE reaction can be broadly categorized as strong or weak. Strong bases, such as sodium hydride (NaH) and n-butyllithium (n-BuLi), are highly effective for deprotonating a wide range of phosphonates, including those that are less acidic. However, their high reactivity can be incompatible with sensitive functional groups.
Milder bases, including 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium carbonate (K2CO3), offer a gentler alternative for substrates that are unstable in the presence of strong bases.[1] These are often used for phosphonates activated by potent electron-withdrawing groups. The Masamune-Roush conditions, which utilize a combination of lithium chloride and an amine base like DBU or triethylamine, provide a powerful method for promoting the reaction under mild conditions, often favoring (E)-alkene formation.[1][2]
For the selective synthesis of (Z)-alkenes, the Still-Gennari modification is the method of choice. This protocol employs phosphonates with electron-withdrawing fluoroalkyl groups in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether such as 18-crown-6.[3][4]
Quantitative Comparison of Common Bases
The following table summarizes the performance of various bases in the Horner-Wadsworth-Emmons reaction with representative examples.
| Base | Phosphonate | Aldehyde | Solvent | Temp. (°C) | Yield (%) | E:Z Ratio | Reference |
| Strong Bases | |||||||
| NaH | Triethyl phosphonoacetate | Benzaldehyde | THF | 25 | 95 | >95:5 | [5] |
| NaH | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl) phosphonoacetate | Benzaldehyde | THF | -20 | 94 | 3:97 | [3] |
| n-BuLi | Allyl phosphonate | Various aldehydes | THF/HMPA | -78 to RT | 60-85 | N/A | [4] |
| Weak Bases | |||||||
| K2CO3 | Triethyl phosphonoacetate | Various aldehydes | THF/H2O | RT | High | N/A | [4] |
| DBU/LiCl | Triethyl phosphonoacetate | Various aldehydes | MeCN | -15 to RT | High | (E)-favored | [4] |
| Still-Gennari Conditions | |||||||
| KHMDS/18-crown-6 | Ethyl bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | THF | -78 | 78 | 5:95 | [4] |
| KHMDS/18-crown-6 | Ethyl bis(2,2,2-trifluoroethyl) phosphonoacetate | Cyclohexanecarboxaldehyde | THF | -78 | 85 | 9:91 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of different base systems.
Protocol 1: HWE Reaction using Sodium Hydride (NaH)
This protocol is a standard procedure for the synthesis of (E)-alkenes using a strong base.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add NaH (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and then decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Masamune-Roush Conditions using DBU and LiCl
This protocol is suitable for base-sensitive substrates to generate (E)-alkenes.[4]
Materials:
-
Lithium chloride (LiCl), flame-dried
-
Triethyl phosphonoacetate
-
Aldehyde
-
Acetonitrile (MeCN)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Water
-
Ethyl acetate
Procedure:
-
To a cold (-15 °C), vigorously stirred suspension of the aldehyde (1.0 equivalent), flame-dried LiCl (1.6 equivalents), and triethylphosphonoacetate (1.5 equivalents) in MeCN, add DBU (1.5 equivalents) via syringe.
-
Allow the reaction mixture to slowly warm to 0 °C over the course of 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 10 minutes.
-
Quench the reaction by the addition of a saturated aqueous NH4Cl solution.
-
Add water until all solids dissolve.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Still-Gennari Conditions for (Z)-Alkenes
This protocol is employed for the stereoselective synthesis of (Z)-alkenes.[4]
Materials:
-
(2,2,2-Trifluoroethyl) diethylphosphonoacetate
-
18-crown-6
-
Potassium hexamethyldisilazide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a well-stirred solution of 18-crown-6 (5.0 equivalents) in THF at –78 °C, add a 0.5M solution of KHMDS in toluene (1.5 equivalents).
-
Stir the reaction for 20 minutes.
-
Add the phosphonate (1.0 equivalent) and stir for 3 hours.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract with diethyl ether, dry over Na2SO4, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizing the Reaction Pathway and Workflow
To further clarify the process, the following diagrams illustrate the general mechanism of the Horner-Wadsworth-Emmons reaction and a typical experimental workflow.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: General experimental workflow for the HWE reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of tert-Butyl 2-(dimethoxyphosphoryl)acetate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of tert-Butyl 2-(dimethoxyphosphoryl)acetate, a common reagent in organic synthesis. Adherence to these protocols is critical for maintaining laboratory safety and regulatory compliance.
I. Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a substance is the first step toward safe handling and disposal. The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₇O₅P |
| Molecular Weight | 224.19 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 86-87 °C at 0.02 mm Hg[1] |
| Density | 1.131 g/mL at 20 °C[1] |
| Flash Point | 110 °C |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |
II. Hazard Identification and Safety Precautions
This compound is classified as an irritant.[2] It is crucial to take the following precautions to minimize exposure and ensure safety:
-
Causes skin irritation. [2]
-
Causes serious eye irritation. [2]
-
May cause respiratory irritation. [2]
Personal Protective Equipment (PPE):
Before handling this chemical, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the potential for inhalation exists, a respirator may be necessary.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general, step-by-step protocol for its safe disposal in a laboratory setting.
1. Waste Collection:
- Designate a specific, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
- The label on the waste container should clearly state "Hazardous Waste" and list the full chemical name: "this compound".
- Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility to avoid unintended reactions.
2. Waste Storage:
- Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood, to prevent the accumulation of vapors in the laboratory.[3]
- The SAA should be a secure area, away from general laboratory traffic.
3. Disposal Procedure:
- Once the waste container is full, or if it has been in storage for a prolonged period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][5]
- Do not attempt to dispose of this chemical down the drain or in regular trash.
4. Decontamination:
- Thoroughly decontaminate any glassware or equipment that has come into contact with this compound.
- Rinse with an appropriate solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous waste.
- Follow by washing with soap and water.
5. Spill Management:
- In the event of a spill, evacuate the immediate area and ensure proper ventilation.
- Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
- Collect the absorbed material into a sealed container and dispose of it as hazardous waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. chembk.com [chembk.com]
- 2. tert-Butyl Dimethylphosphonoacetate | C8H17O5P | CID 4564495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for Handling tert-Butyl 2-(dimethoxyphosphoryl)acetate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl 2-(dimethoxyphosphoryl)acetate. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Chemical and Hazard Information
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | tert-butyl dimethylphosphonoacetate[1][2] |
| CAS Number | 62327-21-3[1][2][3][4][5] |
| Molecular Formula | C8H17O5P[1][2] |
| Appearance | Colorless liquid |
| GHS Hazard Statements | Description |
| H315 | Causes skin irritation[1][6] |
| H319 | Causes serious eye irritation[1][6] |
| H335 | May cause respiratory irritation[1][6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks of skin, eye, and respiratory irritation. The following table outlines the required PPE for handling this substance.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a splash hazard. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Never wear leather or cotton gloves.[7][8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fastens securely is required. |
| Respiratory Protection | Air-Purifying Respirator | Use a respirator with organic vapor cartridges in poorly ventilated areas or when the substance is heated. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental reproducibility.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Emergency and Disposal Plan
Immediate and appropriate action in the event of an emergency, along with a compliant disposal plan, are critical components of laboratory safety.
Emergency Response Protocol
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[9][6][10] |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[6][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
Waste Disposal Plan
All waste materials must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[6][10] |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed, labeled hazardous waste container. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse. |
Spill Response Relationship Diagram
Caption: Logical flow for responding to a chemical spill.
References
- 1. tert-Butyl Dimethylphosphonoacetate | C8H17O5P | CID 4564495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. densitypharmachem.com [densitypharmachem.com]
- 4. 62327-21-3|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 62327-21-3 [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 9. chembk.com [chembk.com]
- 10. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
